XL413 hydrochloride
描述
属性
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDKJUKLBNARIZ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337269 | |
| Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169562-71-3, 2062200-97-7 | |
| Record name | BMS-863233 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169562713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-863233 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG305JRH1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of XL413 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL413 hydrochloride, also known as BMS-863233, is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity.[2] Upregulation of CDC7 is a common feature in various tumor cell lines, making it an attractive target for cancer therapy.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its activity in preclinical models. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.
Core Mechanism of Action: Inhibition of CDC7 Kinase
This compound is an ATP-competitive inhibitor of CDC7 kinase.[3] By binding to the ATP-binding pocket of CDC7, XL413 prevents the phosphorylation of its downstream substrates, most notably the Minichromosome Maintenance (MCM) complex component 2 (MCM2).[1][4] The phosphorylation of the MCM2-7 complex by CDC7 is an essential step for the activation of its helicase activity, which is required to unwind DNA and initiate DNA replication during the S phase of the cell cycle.[4][5]
The inhibitory activity of this compound is highly potent and selective for CDC7.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. CDC7 | Reference(s) |
| CDC7 | 3.4 | - | [1][6][3] |
| CK2 | 215 | 63-fold | [1][3] |
| Pim-1 | 42 | 12-fold | [1][3] |
| pMCM2 | 118 (EC50) | 35-fold | [1][3] |
Cellular Effects of this compound
The inhibition of CDC7 by this compound leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
-
Inhibition of MCM2 Phosphorylation: Treatment of cancer cell lines, such as the human colorectal adenocarcinoma cell line Colo-205, with this compound leads to a significant reduction in the phosphorylation of MCM2.[1]
-
Cell Cycle Arrest: By preventing the initiation of DNA replication, XL413 causes cells to arrest in the S phase of the cell cycle.[1][2] This disruption of normal cell cycle progression is a key contributor to its anti-proliferative effects.
-
Induction of Apoptosis: Prolonged cell cycle arrest and the inability to complete DNA replication trigger the intrinsic apoptotic pathway.[1] In Colo-205 cells, XL413 treatment has been shown to elicit caspase-3/7 activity, a hallmark of apoptosis.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Table 2: In Vitro Cellular Activity of this compound in Colo-205 Cells
| Parameter | IC50 / EC50 (nM) | Reference(s) |
| Cell Proliferation | 2685 | [3] |
| Cell Viability | 2142 | [3] |
| Caspase 3/7 Activity | 2288 (EC50) | [3] |
| Anchorage-Independent Growth | 715 | [3] |
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in a Colo-205 xenograft mouse model. Oral administration of XL413 resulted in a dose-dependent inhibition of tumor growth.
-
Target Engagement: At a dose of 3 mg/kg, XL413 caused a 70% inhibition of phosphorylated MCM2 in the tumor tissue, confirming target engagement in vivo.[1]
-
Tumor Growth Inhibition: A dose of 100 mg/kg of XL413 resulted in significant tumor growth regression.[1]
Clinical Development
This compound (BMS-863233) was advanced into Phase 1 clinical trials for the treatment of advanced solid tumors and refractory hematologic cancers.[2][7] However, these trials were terminated.[5][8] The termination was attributed to challenges with drug metabolism, including the accumulation of a metabolite and the parent drug in individuals with a poor metabolizer phenotype, as well as a lack of observed clinical efficacy.[8]
Experimental Protocols
CDC7 Kinase Assay (Luciferase-Luciferin-Coupled Chemiluminescence)
This protocol is based on the principle of measuring ATP consumption during the kinase reaction.
Materials:
-
Recombinant human CDC7/ASK (activator of S-phase kinase)
-
ATP
-
Kinase assay buffer (50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, 1 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar luciferase-based ATP detection reagent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted XL413 or vehicle control.
-
Add the CDC7/ASK enzyme to a final concentration of 6 nM.
-
Initiate the kinase reaction by adding ATP to a final concentration of 1 µM.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Luminescence is measured using a luminometer. The amount of ATP consumed is proportional to the kinase activity.
-
Calculate the percent inhibition for each XL413 concentration and determine the IC50 value.
Workflow for In Vitro Kinase Assay
References
- 1. ch.promega.com [ch.promega.com]
- 2. promega.ca [promega.ca]
- 3. benchchem.com [benchchem.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. insights.opentrons.com [insights.opentrons.com]
- 7. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
XL413 Hydrochloride: A Selective CDC7 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response. Its overexpression in a wide range of human cancers has positioned it as a promising target for anticancer therapies. XL413 hydrochloride, also known as BMS-863233, is a potent and selective ATP-competitive inhibitor of CDC7 kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented here is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology.
Introduction
The progression of the cell cycle is a tightly regulated process, with checkpoints in place to ensure genomic integrity. CDC7 kinase, in conjunction with its regulatory subunit Dbf4 (or ASK), forms an active complex that plays a pivotal role in the G1/S phase transition by phosphorylating multiple components of the minichromosome maintenance (MCM) protein complex.[1] This phosphorylation is an essential step for the initiation of DNA replication.[2] Due to the high proliferative rate of cancer cells, they are particularly dependent on robust DNA replication, making CDC7 an attractive therapeutic target.[3]
This compound is a small molecule inhibitor that demonstrates high selectivity for CDC7.[4] By inhibiting CDC7, XL413 disrupts the initiation of DNA replication, leading to S-phase arrest and subsequent p53-independent apoptosis in cancer cells.[5][6] This guide will delve into the technical details of XL413, providing quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 8-Chloro-2-((2S)-2-pyrrolidinyl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride | [7] |
| Alternative Names | BMS-863233 | [7] |
| Molecular Formula | C₁₄H₁₂ClN₃O₂ · HCl | [7] |
| Molecular Weight | 326.18 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [8] |
| Solubility | Water: 5 mg/mL; DMSO: Insoluble | [4] |
| Storage | Store at -20°C | [7] |
Quantitative Data
In Vitro Potency and Selectivity
XL413 is a highly potent inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[4] Its selectivity has been demonstrated against a panel of other kinases.
| Kinase | IC50 (nM) | Selectivity (fold vs. CDC7) | Reference |
| CDC7 | 3.4 | - | [4] |
| CK2 | 215 | ~63 | [4] |
| Pim-1 | 42 | ~12 | [4] |
Cellular Activity
XL413 has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, which may be attributed to differences in cell permeability or other cellular factors.[9]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colo-205 | Colorectal Carcinoma | 1.1 | [9][10] |
| HCC1954 | Breast Ductal Carcinoma | 22.9 | [9][10] |
| H69-AR | Small Cell Lung Cancer | 416.8 | [10] |
| H446-DDP | Small Cell Lung Cancer | 681.3 | [10] |
For comparison, another CDC7 inhibitor, PHA-767491, exhibits different potency in some of these cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC1954 | Breast Ductal Carcinoma | 0.64 | [9][10] |
| Colo-205 | Colorectal Carcinoma | 1.3 | [9][10] |
In Vivo Efficacy
In a Colo-205 xenograft mouse model, oral administration of XL413 resulted in significant tumor growth regression at a dose of 100 mg/kg.[4] At a lower dose of 3 mg/kg, XL413 caused a 70% inhibition of MCM2 phosphorylation, a key downstream target of CDC7.[4]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of XL413 is the inhibition of CDC7 kinase activity. This disrupts the initiation of DNA replication and subsequently leads to cell cycle arrest and apoptosis.
Inhibition of CDC7 by XL413 prevents the phosphorylation of the MCM2-7 complex, which is a critical step for the initiation of DNA replication. This leads to an S-phase arrest. In cancer cells, this sustained replication stress triggers a p53-independent apoptotic pathway. One of the mechanisms contributing to this pro-survival signaling is the CDC7-mediated phosphorylation and stabilization of the transducer of ERBB2, 1 (Tob) protein, which in turn inhibits pro-apoptotic signaling.[1][11]
Experimental Protocols
CDC7 Kinase Assay (Luminescence-based)
This protocol is adapted from a luciferase-luciferin-coupled chemiluminescence assay to measure the kinase activity of CDC7 and its inhibition by XL413.[4]
Materials:
-
Recombinant human CDC7/ASK (Dbf4) complex
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.02% BSA, 0.02% Brij-35, 0.02% Tween-20, 1 mM DTT)
-
This compound
-
Luciferase-luciferin based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted XL413 or vehicle control (for positive and negative controls).
-
Prepare a master mix containing 6 nM CDC7/ASK complex and 1 µM ATP in Kinase Assay Buffer.
-
To initiate the kinase reaction, add 5 µL of the master mix to each well. For the negative control wells, add master mix without the enzyme.
-
Incubate the plate at room temperature for 1-2 hours.
-
Add 10 µL of the ATP detection reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of XL413 relative to the positive and negative controls and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method to assess the effect of XL413 on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.[4][12]
Materials:
-
Cancer cell lines (e.g., Colo-205, HCC1954)
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Prepare serial dilutions of XL413 in complete culture medium.
-
Remove the old medium and replace it with 100 µL of the medium containing different concentrations of XL413 or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of XL413 relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the cell cycle distribution of cells treated with XL413 using propidium (B1200493) iodide (PI) staining and flow cytometry.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with XL413 or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot for MCM2 Phosphorylation
This protocol details the detection of phosphorylated MCM2 (p-MCM2) in response to XL413 treatment by Western blotting.[12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MCM2 (e.g., Ser53) and anti-total MCM2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with XL413 or vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-MCM2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total MCM2 antibody or a loading control antibody (e.g., GAPDH or β-actin).
Clinical Development
Two Phase I/II clinical trials were initiated to evaluate the safety, tolerability, and maximum tolerated dose of XL413 (BMS-863233) in patients with advanced solid tumors (NCT00886782) and refractory hematologic cancers (NCT00838890).[5] Both trials were terminated.[5] While the specific reasons for termination have not been publicly detailed by the sponsors, common reasons for early trial termination include slow patient accrual, strategic or financial reasons, or emerging safety or efficacy data.[14][15][16][17][18]
Conclusion
This compound is a potent and selective inhibitor of CDC7 kinase with demonstrated preclinical activity in both in vitro and in vivo cancer models. Its mechanism of action, involving the disruption of DNA replication initiation and induction of p53-independent apoptosis, makes it an interesting candidate for cancer therapy, particularly for tumors that are resistant to conventional treatments. This technical guide provides a comprehensive resource for researchers, summarizing the key data and experimental protocols necessary for the continued investigation of XL413 and other CDC7 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting the CDC7 pathway in oncology.
References
- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 8. XL413 (hydrochloride) | 2062200-97-7 [amp.chemicalbook.com]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Qualitative Scoping Review of Early-Terminated Clinical Trials Sponsored by the Department of Veterans Affairs Cooperative Studies Program From 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Terminated Trials in the ClinicalTrials.gov Results Database: Evaluation of Availability of Primary Outcome Data and Reasons for Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Early Termination of Oncology Clinical Trials in the United States - PMC [pmc.ncbi.nlm.nih.gov]
XL413 Hydrochloride: A Technical Guide to its Inhibition of MCM2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The primary focus of this document is the mechanism by which this compound inhibits the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2), a critical event in the initiation of DNA replication. This guide details the core signaling pathway, presents quantitative data on the inhibitor's potency and cellular effects, and provides comprehensive experimental protocols for key assays. The information is intended to support researchers and drug development professionals in the investigation and potential application of Cdc7 inhibitors.
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle.[1] In partnership with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex. A primary and essential function of the DDK complex is the phosphorylation of the Minichromosome Maintenance (MCM) complex, a helicase that unwinds DNA at replication origins. Specifically, the phosphorylation of the MCM2 subunit is a key event that triggers the initiation of DNA synthesis.[2]
Given the heightened reliance of cancer cells on robust DNA replication machinery, Cdc7 has emerged as a promising therapeutic target in oncology. This compound (also known as BMS-863233) is a potent and selective, ATP-competitive inhibitor of Cdc7 kinase.[3][4] This guide explores the biochemical and cellular effects of this compound, with a specific focus on its inhibitory action on MCM2 phosphorylation.
The Cdc7-MCM2 Signaling Pathway
The initiation of DNA replication is a tightly regulated process. During the G1 phase of the cell cycle, the MCM2-7 complex is loaded onto DNA at replication origins. For DNA synthesis to commence, the DDK complex (Cdc7/Dbf4) must phosphorylate multiple serine and threonine residues on the N-terminal tails of MCM subunits, with MCM2 being a key substrate.[2] This phosphorylation event promotes the recruitment of other replication factors, leading to the unwinding of the DNA double helix and the initiation of replication. Inhibition of Cdc7 by this compound blocks this critical phosphorylation step, leading to cell cycle arrest, primarily in the S phase, and can subsequently induce apoptosis in cancer cells.[5][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Selectivity vs. Cdc7 | Reference |
| Cdc7 | 3.4 | - | [7] |
| PIM-1 | 42 | >12-fold | [7] |
| CK2 | 215 | >60-fold | [4][6] |
| pMCM | - | >30-fold | [7] |
Table 2: Cellular Activity in Colo-205 Cells
| Assay | Parameter | Value | Reference |
| Cell Proliferation | IC50 | 2685 nM | [3][4] |
| Cell Viability | IC50 | 2142 nM | [3][4] |
| Apoptosis (Caspase 3/7 Activity) | EC50 | 2288 nM | [3][4] |
| Anchorage-Independent Growth | IC50 | 715 nM | [3][4] |
| MCM2 Phosphorylation | EC50 | 118 nM | [3][4] |
Table 3: In Vivo Activity in Colo-205 Xenograft Model
| Parameter | Dose (mg/kg, p.o.) | Effect | Reference |
| MCM2 Phosphorylation Inhibition | 3 | 70% inhibition | [5][6] |
| Tumor Growth | 100 | Significant regression | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on Cdc7 activity and MCM2 phosphorylation.
Biochemical Cdc7 Kinase Assay (Luminescence-based)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 (DDK) complex
-
Kinase substrate (e.g., recombinant MCM2 fragment or a synthetic peptide like PDKtide)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.02% BSA, 0.02% Brij-35, 0.02% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
To the wells of a 384-well plate, add the diluted this compound or vehicle control (DMSO in Kinase Assay Buffer).
-
Add the recombinant Cdc7/Dbf4 kinase (e.g., to a final concentration of 6 nM).
-
Add the kinase substrate.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 1 µM).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves a two-step process: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Cellular MCM2 Phosphorylation
This assay determines the ability of this compound to inhibit Cdc7 activity within intact cells by measuring the phosphorylation level of endogenous MCM2.
Materials:
-
Cancer cell line (e.g., Colo-205)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser53) and anti-total MCM2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using ECL detection reagents and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total MCM2 or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 or loading control signal.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., Colo-205)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
MTT reagent and solubilization solution, or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Microplate reader (absorbance or luminescence)
Procedure (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of Cdc7 kinase that effectively blocks the phosphorylation of MCM2, a critical step in the initiation of DNA replication. This inhibitory action translates to anti-proliferative and pro-apoptotic effects in cancer cells, particularly those that are highly dependent on the DNA replication machinery. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working on Cdc7 inhibitors and their potential as cancer therapeutics. Further investigation into the clinical efficacy and safety profile of this compound and other Cdc7 inhibitors is warranted.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
XL413 Hydrochloride-Induced Apoptosis: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the apoptosis induction mechanism of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. Designed for researchers, scientists, and drug development professionals, this document details the signaling pathways, presents quantitative data, and offers comprehensive experimental protocols to facilitate further investigation into this promising anti-cancer agent.
Introduction to this compound
This compound (also known as BMS-863233) is a small molecule inhibitor that demonstrates high potency and selectivity for CDC7 kinase, a serine-threonine kinase crucial for the initiation of DNA replication.[1][2] Overexpression of CDC7 is a common feature in a variety of human cancers, making it a compelling target for therapeutic intervention.[3] By inhibiting CDC7, XL413 disrupts the cell cycle, leading to the induction of apoptosis in susceptible cancer cell lines.[4][5]
Core Mechanism of Action: CDC7 Inhibition
This compound functions as an ATP-competitive inhibitor of CDC7 kinase.[3] The primary downstream target of CDC7 is the Minichromosome Maintenance (MCM) complex, specifically the MCM2 subunit.[4] Phosphorylation of MCM2 by CDC7 is an essential step for the initiation of DNA replication. XL413 effectively blocks this phosphorylation event, leading to a modified S phase progression and subsequent cell cycle arrest.[4][6] This disruption of DNA replication is a key trigger for the apoptotic cascade.
The this compound-Induced Apoptosis Pathway
The inhibition of CDC7 by this compound initiates a signaling cascade that culminates in programmed cell death, or apoptosis. The efficacy of this process, however, has been shown to be highly dependent on the specific cancer cell line.[3][7] In sensitive cell lines, such as the colorectal cancer cell line Colo-205, XL413 treatment leads to a robust apoptotic response.[4][8][9]
The key steps in the XL413-induced apoptosis pathway are:
-
Inhibition of CDC7 Kinase: XL413 binds to CDC7, preventing the phosphorylation of its substrates.
-
Disruption of DNA Replication: The lack of MCM2 phosphorylation stalls the initiation of DNA replication, leading to replication stress.[3]
-
Induction of Cell Cycle Arrest: The cell cycle is halted, often in the S-phase, as a result of the replication stress.[6]
-
Activation of Executioner Caspases: This cellular stress triggers the activation of effector caspases, primarily caspase-3 and caspase-7.[4][8] These proteases are the central executioners of apoptosis.
-
Execution of Apoptosis: Activated caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[10][11]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| CDC7 | 3.4 [1][4][8] | - |
| CK2 | 212 - 215[4][8] | ~63-fold vs. CDC7[4] |
| Pim-1 | 42[4][8] | ~12-fold vs. CDC7[4] |
| pMCM2 | - | ~35-fold vs. CDC7[4] |
Table 2: Cellular Activity of this compound in Colo-205 Cells
| Assay | IC50 / EC50 (nM) |
| Cell Proliferation | 2685[8] |
| Cell Viability | 2142[8] |
| Anchorage-Independent Growth | 715[8] |
| Caspase-3/7 Activity (EC50) | 2288[8] |
Table 3: Comparative Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Apoptosis Induction |
| Colo-205 (Colon Carcinoma) | 1.1[8][9] | Yes[8][9] |
| HCC1954 (Breast Carcinoma) | 22.9[8][9] | No[8][12] |
| MDA-MB-231T (Breast Carcinoma) | - | Yes[4] |
| Caco2 (Colorectal Adenocarcinoma) | 0.715 (Anchorage-independent growth)[4] | - |
Note: The effectiveness of XL413 is cell-line dependent.[7][9]
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key experiments used to characterize this compound-induced apoptosis.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of a cancer cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
XL413 Hydrochloride: A Technical Overview of its Discovery and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride, also known as BMS-863233, is a potent and selective small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome integrity.[3][4] Its upregulation in various tumor cell lines has positioned it as an attractive target for cancer therapy.[3] This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, with a focus on the experimental methodologies employed in its characterization.
Chemical Structure and Properties
This compound is chemically described as (S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride.[5] Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₂ClN₃O₂ · HCl |
| Molecular Weight | 326.18 g/mol [6] |
| CAS Number | 1169562-71-3[6] |
| Appearance | White to beige powder |
| Solubility | Soluble in water |
Chemical Structure:
References
- 1. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity [mdpi.com]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Target Validation of XL413 Hydrochloride in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target validation of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, in the context of cancer cell biology. This document details the mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target: CDC7 Kinase
This compound (also known as BMS-863233) is a small molecule inhibitor that has been identified as a potent and selective, ATP-competitive inhibitor of CDC7 kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It forms an active complex with its regulatory subunit, Dbf4 (or ASK in mammals), to phosphorylate multiple sites on the minichromosome maintenance (MCM) protein complex (Mcm2-7).[3] This phosphorylation event is a critical step for the activation of the MCM helicase, which unwinds DNA at replication origins, thereby allowing for the assembly of the replication machinery and the commencement of DNA synthesis.[3] Given its essential function in cell proliferation, CDC7 is frequently overexpressed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapeutics.[4][5][6] Inhibition of CDC7 by XL413 leads to the suppression of DNA replication, resulting in cell cycle arrest and the induction of apoptosis in cancer cells.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound against its primary target and its effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| CDC7 | 3.4 | >60-fold vs. CK2, >12-fold vs. PIM-1 | [1][8] |
| CK2 | 215 | - | [1] |
| PIM-1 | 42 | - | [1] |
| pMCM2 | 118 (EC50) | >35-fold vs. pMCM2 | [1][7] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |
| Colo-205 | Colon Adenocarcinoma | Proliferation | 2.685 | [9] |
| Viability | 2.142 | [9] | ||
| Caspase 3/7 Activity | 2.288 | [9] | ||
| Anchorage-Independent Growth | 0.715 | [9] | ||
| Cytotoxicity | 1.1 | [9][10] | ||
| MDA-MB-231T | Breast Adenocarcinoma | MCM2 Phosphorylation | 0.118 | [7] |
| Growth Inhibition | 0.140 | [8] | ||
| Caco2 | Colorectal Adenocarcinoma | MCM2 Phosphorylation | 0.14 | [7] |
| Anchorage-Independent Growth | 0.715 | [7] | ||
| HCC1954 | Breast Carcinoma | Cytotoxicity | 22.9 | [9][10] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CDC7 signaling pathway and the general experimental workflows for validating the target of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of this compound.
CDC7 Kinase Assay (Luciferase-Luciferin-Coupled Chemiluminescence)
This assay determines the in vitro inhibitory activity of this compound against purified CDC7 kinase.
-
Reagents and Materials:
-
Purified recombinant human CDC7/ASK (Dbf4) kinase (e.g., 6 nM final concentration).[7]
-
ATP (1 µM final concentration).[7]
-
Kinase assay buffer: 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, 1 mM DTT.[7]
-
This compound (serial dilutions).
-
Luciferase-luciferin-based ATP detection reagent (e.g., Kinase-Glo®).
-
384-well plates.
-
Luminometer.
-
-
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the CDC7/ASK kinase to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 1-2 hours at room temperature.[7]
-
Add the luciferase-luciferin-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The amount of ATP consumed is proportional to the kinase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis of MCM2 Phosphorylation
This assay assesses the in-cell target engagement of this compound by measuring the phosphorylation of MCM2, a direct substrate of CDC7.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Colo-205, MDA-MB-231T).
-
Complete cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-MCM2 (Ser53) and rabbit anti-total MCM2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
-
-
Protocol:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total MCM2 and a loading control like β-actin.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with this compound.
-
Reagents and Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Opaque-walled 96-well plates.
-
Luminometer.
-
-
Protocol:
-
Seed cells (e.g., 2,500 cells/well for Colo-205) in an opaque-walled 96-well plate and allow them to adhere for 24 hours.[9]
-
Treat the cells with serial dilutions of this compound for 72 hours.[9]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
-
Reagents and Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
This compound.
-
Caspase-Glo® 3/7 Assay reagent.
-
Opaque-walled 96-well plates.
-
Luminometer.
-
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the cell viability assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Gently mix the contents and incubate at room temperature for 1-2 hours.[11]
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase 3/7 activity. Calculate the fold change in caspase activity relative to the vehicle control and determine the EC50 value.
-
Conclusion
The data and experimental protocols presented in this guide provide a robust framework for the validation of this compound as a potent and selective inhibitor of CDC7 kinase in cancer cells. The inhibition of CDC7 by XL413 leads to a clear downstream effect on MCM2 phosphorylation, resulting in cell cycle arrest, reduced cell viability, and induction of apoptosis in sensitive cancer cell lines. While XL413 has shown significant preclinical activity, it is noteworthy that its efficacy can be cell-line dependent, suggesting that further investigation into biomarkers of response is warranted.[9][10] This technical guide serves as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CDC7 inhibition in oncology.
References
- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth and clonogenic assays compared for irradiated MCF-7 and Colo-205 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MCM2 Antibodies | Antibodies.com [antibodies.com]
- 6. Colo-205 Cells [cytion.com]
- 7. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. benchchem.com [benchchem.com]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of XL413 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in understanding the biochemical and cellular activities of this compound.
Core Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of CDC7 kinase.[1][2] CDC7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and the regulation of cell cycle progression.[3] In conjunction with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the firing of replication origins.[4] By inhibiting CDC7, XL413 disrupts this essential process, leading to S-phase arrest and subsequent apoptotic cell death in cancer cells.[3][5]
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by XL413.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Selectivity vs. CDC7 |
| CDC7 | 3.4 | - |
| Pim-1 | 42 | 12-fold |
| CK2 | 212 - 215 | ~63-fold |
| pMCM2 | 18 | 35-fold |
Data sourced from multiple references.[1][3][5][6]
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) |
| Colo-205 | Cell Proliferation | BrdU incorporation | 2685 |
| Colo-205 | Cell Viability | Cell Titer-Glo | 2142 |
| Colo-205 | Apoptosis | Caspase 3/7 Activity | 2288 (EC50) |
| Colo-205 | Anchorage-Independent Growth | Soft Agar Assay | 715 |
| Caco-2 | MCM2 Phosphorylation | - | 140 |
| Caco-2 | Anchorage-Independent Growth | Soft Agar Assay | 715 |
| MDA-MB-231T | MCM2 Phosphorylation | - | 118 |
| HCC1954 | Cytotoxicity | - | 22900 |
Data sourced from multiple references.[1][5]
Detailed Experimental Protocols
CDC7 Kinase Assay (Luciferase-Luciferin Coupled Chemiluminescence)
This assay determines the inhibitory activity of XL413 against CDC7 kinase by measuring the amount of ATP remaining after the kinase reaction.
Experimental Workflow:
Methodology:
-
Assay Buffer: 50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, and 1 mM DTT.[5]
-
Compound Preparation: Serially dilute this compound to the desired concentrations in the assay buffer.
-
Enzyme and Substrate: The final reaction mixture in a 384-well plate contains 6 nM of the CDC7/ASK enzyme complex.[5]
-
ATP Concentration: The final ATP concentration is 1 µM.[5]
-
Reaction Incubation: All kinase reactions are incubated at room temperature for 1-2 hours.[5]
-
Detection: Kinase activity is determined by measuring the amount of remaining ATP using a luciferase-luciferin-coupled chemiluminescence assay, such as the Kinase-Glo® kit. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of ATP utilized is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Colo-205) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period.
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Add the enzyme substrate and measure the colorimetric or fluorometric signal, which is proportional to the amount of incorporated BrdU.[5]
-
Data Analysis: Determine the IC50 value, representing the concentration of XL413 that inhibits cell proliferation by 50%.
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the cell proliferation assay.
-
Lysis and ATP Measurement: Add the Cell Titer-Glo® reagent, which lyses the cells and contains luciferase and luciferin. The amount of light produced is directly proportional to the amount of ATP, which is an indicator of the number of metabolically active (viable) cells.[5]
-
Data Analysis: Calculate the IC50 value, which is the concentration of XL413 that reduces cell viability by 50%.
This assay measures the ability of XL413 to inhibit the phosphorylation of MCM2, a direct substrate of CDC7.
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., MDA-MB-231T, Caco-2) with different concentrations of XL413 for a defined period (e.g., 4 hours).[5]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MCM2 (pMCM2) and total MCM2.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of pMCM2 to total MCM2 and calculate the IC50 for the inhibition of MCM2 phosphorylation.[5]
Conclusion
This compound is a potent and selective inhibitor of CDC7 kinase with significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. The in vitro data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation of XL413 as a potential therapeutic agent for the treatment of cancer. Researchers are encouraged to use this information to design and execute further studies to elucidate the full potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. XL413 = 98 HPLC 1169562-71-3 [sigmaaldrich.com]
- 4. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. plus.labcloudinc.com [plus.labcloudinc.com]
XL413 Hydrochloride and its Role in DNA Replication Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (CDC7) kinase is a critical serine-threonine kinase that plays an indispensable role in the initiation of DNA replication, a fundamental process for cellular proliferation. Its heightened activity in numerous cancer types has positioned it as a compelling target for therapeutic intervention. XL413 hydrochloride (also known as BMS-863233) is a potent and selective inhibitor of CDC7 kinase. This technical guide provides an in-depth overview of the mechanism of action of XL413, its impact on DNA replication initiation, and the downstream cellular consequences of CDC7 inhibition. This document includes a compilation of quantitative data, detailed experimental protocols for studying CDC7 inhibition, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction to CDC7 and DNA Replication Initiation
The faithful duplication of the genome is a tightly regulated process, ensuring that each chromosome is replicated exactly once per cell cycle. The initiation of DNA replication is a key control point, governed by the sequential assembly of protein complexes at origins of replication.
In the G1 phase of the cell cycle, the pre-replicative complex (pre-RC) is assembled at replication origins. This complex includes the origin recognition complex (ORC), cell division cycle 6 (CDC6), and the minichromosome maintenance (MCM) 2-7 complex, which is the core of the replicative helicase. However, the pre-RC is inactive and requires further signals to initiate DNA unwinding.
The transition from G1 to S phase is marked by the activation of cyclin-dependent kinases (CDKs) and CDC7 kinase. CDC7, in conjunction with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), phosphorylates multiple subunits of the MCM complex, particularly MCM2 and MCM4.[1][2] This phosphorylation is a critical step that triggers a conformational change in the MCM complex, leading to the recruitment of other replication factors, such as CDC45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. The active CMG helicase then unwinds the DNA, allowing for the initiation of DNA synthesis.
Given its essential role in initiating DNA replication, CDC7 is a crucial regulator of cell proliferation.[3] Many cancer cells exhibit elevated levels of CDC7 and are highly dependent on its activity to sustain their rapid proliferation, making CDC7 an attractive target for anticancer drug development.[3]
This compound: A Potent and Selective CDC7 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the ATP-binding site of CDC7 kinase.[4][5] By competitively inhibiting ATP binding, XL413 prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[4] This leads to S-phase arrest and, in many cancer cell lines, the induction of apoptosis.[4]
Quantitative Data
The following tables summarize the in vitro and cellular activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of XL413
| Target Kinase | IC50 (nM) | Notes |
| CDC7 | 3.4 | Potent and primary target.[4][5] |
| PIM1 | 42 | >12-fold selectivity over PIM1.[4] |
| CK2 | 215 | >63-fold selectivity over CK2.[4] |
Table 2: Cellular Activity of XL413 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colo-205 | Colorectal Carcinoma | 1.1 - 2.69 | [4][6] |
| HCC1954 | Breast Carcinoma | 22.9 | [6] |
| MDA-MB-231T | Breast Carcinoma | Not specified | [6] |
| Caco-2 | Colorectal Adenocarcinoma | Not specified | [6] |
Table 3: Pharmacokinetic Properties of XL413
| Parameter | Value | Species | Notes |
| Bioavailability | Favorable | Rodent | Orally active with good plasma exposure.[4][5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways and Cellular Consequences of CDC7 Inhibition
Inhibition of CDC7 by XL413 triggers a cascade of downstream cellular events. The primary effect is the failure to initiate DNA replication, which leads to replication stress. This stress activates the DNA damage response (DDR) pathway, primarily through the ATR-Chk1 signaling axis.[7]
CDC7 Signaling Pathway in DNA Replication Initiation
References
- 1. benchchem.com [benchchem.com]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of XL413 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL413 hydrochloride, also known as BMS-863233, is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] This key kinase plays a crucial role in the initiation of DNA replication and the maintenance of genomic integrity. By targeting CDC7, XL413 disrupts essential cellular processes in rapidly proliferating cells, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.
Core Mechanism of Action: Inhibition of the CDC7 Kinase Pathway
This compound exerts its primary effect by inhibiting the serine/threonine kinase CDC7.[3] CDC7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[4] The DDK complex is a critical regulator of the G1/S phase transition and is essential for the initiation of DNA replication.[5]
The principal substrate of the DDK complex is the Minichromosome Maintenance (MCM) protein complex (MCM2-7), which is the catalytic core of the replicative helicase.[6] Phosphorylation of the N-terminal tails of MCM subunits, particularly MCM2, by DDK is a pivotal event that "licenses" origins of replication for firing.[7][8] This phosphorylation event is thought to induce a conformational change in the MCM complex, facilitating the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase.[9] The active CMG complex then unwinds the DNA, allowing for the initiation of DNA synthesis.[9]
This compound, by competitively binding to the ATP-binding pocket of CDC7, prevents the phosphorylation of the MCM complex.[3] This inhibition of MCM2 phosphorylation is a key biomarker of XL413 activity.[1] The failure to activate the MCM helicase leads to a halt in the initiation of new replication origins, resulting in replication stress. In cancer cells, which are often characterized by a high replicative demand and compromised cell cycle checkpoints, this replication stress can trigger downstream signaling cascades that culminate in cell cycle arrest and apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical trials. Researchers seek clear reasons when clinical trials end early. | Semantic Scholar [semanticscholar.org]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Qualitative Scoping Review of Early-Terminated Clinical Trials Sponsored by the Department of Veterans Affairs Cooperative Studies Program From 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reasons for clinical trial termination: enrollment issues among top factor [pharmaceutical-technology.com]
- 8. researchgate.net [researchgate.net]
- 9. Early Termination of a Clinical Trial| Bioclever Blog [bioclever.com]
Methodological & Application
XL413 Hydrochloride: Application Notes for Cancer Cell Line-Based Research
For Research Use Only.
Introduction
XL413 hydrochloride is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome integrity.[1] By targeting CDC7, XL413 disrupts the cell cycle, leading to the inhibition of proliferation and the induction of apoptosis in cancer cells. These characteristics make XL413 a valuable tool for cancer research and drug development. This document provides detailed protocols for the use of this compound in cancer cell line studies.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDC7 kinase with a high degree of selectivity. The primary molecular target of XL413 is the CDC7 kinase, which it inhibits with an IC50 of 3.4 nM.[2] Inhibition of CDC7 by XL413 prevents the phosphorylation of its downstream target, the minichromosome maintenance complex (MCM), specifically the MCM2 subunit. This disruption of the CDC7/MCM2 signaling pathway leads to an S-phase arrest in the cell cycle, ultimately triggering apoptotic cell death.[3]
Caption: this compound signaling pathway.
Quantitative Data
The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below. The IC50 values represent the concentration of XL413 required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colo-205 | Colon Adenocarcinoma | 1.1 - 2.69 | [3][4] |
| HCC1954 | Breast Carcinoma | 22.9 | [3][4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.[5][6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT assay experimental workflow.
Cell Cycle Analysis
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.[7][8]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Cell cycle analysis workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[9][10][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Apoptosis assay workflow.
Troubleshooting
-
Low signal in MTT assay: Increase cell seeding density or extend the incubation time with the MTT reagent.
-
High background in flow cytometry: Ensure proper washing of cells and optimize instrument settings.
-
Inconsistent results: Maintain consistent cell culture conditions and reagent preparation.
References
- 1. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 2. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Notes and Protocols: XL413 Hydrochloride in the Colo-205 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride, also known as BMS-863233, is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase essential for the initiation and maintenance of DNA replication, and its upregulation is observed in numerous tumor cell lines.[3] Inhibition of CDC7 leads to cell cycle arrest and has been identified as a promising strategy for cancer therapy.[3] The Colo-205 cell line, derived from a human colorectal adenocarcinoma, is a widely used model in cancer research.[4][5] This document provides detailed application notes and protocols for the use of this compound in a Colo-205 xenograft model, based on preclinical findings.
Mechanism of Action
This compound is an orally active, ATP-competitive inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[2] By inhibiting CDC7, XL413 prevents the phosphorylation of the minichromosome maintenance (MCM) protein complex, a critical step for the initiation of DNA replication.[1] This disruption of DNA synthesis leads to S-phase arrest and subsequent induction of apoptosis in cancer cells.[1] In Colo-205 cells, XL413 has been shown to inhibit the phosphorylation of MCM2, decrease cell viability, inhibit proliferation, and induce caspase-3/7 activity.[1]
Caption: Signaling pathway of this compound.
In Vitro Efficacy of XL413 in Colo-205 Cells
The following table summarizes the in vitro activity of XL413 in the Colo-205 human colorectal cancer cell line.
| Parameter | Assay Type | IC50 / EC50 (nM) |
| CDC7 Inhibition | Kinase Assay | 3.4 |
| Cell Proliferation | BrdU Incorporation | 2685 |
| Cell Viability | CellTiter-Glo® | 2142 |
| Caspase-3/7 Activity | Caspase-Glo® 3/7 | 2288 |
| Anchorage-Independent Growth | Soft Agar (B569324) | 715 |
In Vivo Efficacy in Colo-205 Xenograft Model
Oral administration of this compound has demonstrated significant anti-tumor activity in a Colo-205 xenograft model.
| Dose (mg/kg, p.o.) | Endpoint | Result |
| 3 | MCM2 Phosphorylation | 70% Inhibition |
| 100 | Tumor Growth | Significant Regression |
Experimental Protocols
Colo-205 Cell Culture
-
Media Preparation: Prepare complete growth medium using RPMI-1640 supplemented with 10% fetal bovine serum (FBS).
-
Cell Thawing and Plating: Thaw a cryopreserved vial of Colo-205 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash with phosphate-buffered saline (PBS). Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with complete growth medium and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet and plate at the desired density.
In Vitro Assays
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed Colo-205 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
-
Follow steps 1-4 of the Cell Viability Assay protocol.
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence using a plate reader.
Anchorage-Independent Growth Assay (Soft Agar)
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete growth medium. Pipette 1-2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension: Prepare a 0.3% agar solution in complete growth medium and cool to 40°C. Trypsinize and count Colo-205 cells, then resuspend them in the 0.3% agar solution at a density of 8,000 cells/mL.
-
Top Agar Layer: Pipette 1 mL of the cell-agar suspension on top of the solidified bottom agar layer.
-
Treatment: After the top layer has solidified, add 1 mL of complete growth medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 14-21 days, replacing the top medium with fresh medium containing the treatment every 3-4 days.
-
Staining and Counting: Stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.
In Vivo Colo-205 Xenograft Model
Caption: Experimental workflow for the Colo-205 xenograft study.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Preparation: Harvest Colo-205 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable and continue 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). Administer the designated dose (e.g., 10, 30, or 100 mg/kg) orally, once daily. The control group should receive the vehicle alone.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³), or for a set duration. Monitor the body weight of the mice as an indicator of toxicity.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be flash-frozen for Western blot analysis of p-MCM2 levels, while another portion can be fixed in formalin for histological analysis.
Troubleshooting
-
In Vitro Assays:
-
High background in luminescence assays: Ensure complete cell lysis and check for contamination in reagents.
-
Low signal: Optimize cell seeding density, treatment duration, and reagent concentrations.
-
-
In Vivo Studies:
-
Poor tumor take-rate: Ensure high cell viability (>95%) and use of Matrigel®.
-
High variability in tumor growth: Increase the number of animals per group to improve statistical power.
-
Toxicity (e.g., weight loss): If significant weight loss is observed, consider reducing the dose or frequency of administration.
-
Conclusion
This compound is a promising CDC7 inhibitor with demonstrated anti-tumor activity in the Colo-205 colorectal cancer model. The protocols provided in this document offer a framework for further preclinical investigation of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the evaluation of XL413 and other CDC7 inhibitors in a relevant cancer model.
References
Application Notes and Protocols: Determining the Optimal Concentration of XL413 Hydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, for use in cell culture experiments. This document includes an overview of its mechanism of action, quantitative data on its cellular effects, detailed experimental protocols for determining optimal concentrations, and visual representations of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a small molecule inhibitor that targets CDC7 kinase with high selectivity and potency, exhibiting an IC50 of 3.4 nM in biochemical assays.[1] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the progression of the S phase of the cell cycle. By inhibiting CDC7, XL413 disrupts the phosphorylation of essential downstream targets, such as the Minichromosome Maintenance Complex Component 2 (MCM2), leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[1][2] Its targeted activity makes it a valuable tool for cancer research and drug development.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cell lines and assays. This data serves as a starting point for researchers to select an appropriate concentration range for their specific cell type of interest.
Table 1: Inhibition of MCM2 Phosphorylation by this compound
| Cell Line | Assay Description | Incubation Time | IC50 | Reference |
| MDA-MB-231T (human) | Inhibition of MCM2 phosphorylation at Ser53 | 4 hours | 0.118 µM | [2] |
| Caco-2 (human) | Inhibition of MCM2 phosphorylation at Ser53 | 4 hours | 0.14 µM | [2] |
Table 2: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay Type | IC50 | Reference |
| Caco-2 (human) | Antiproliferative activity (anchorage-independent growth) | 0.715 µM | [2] |
| Colo-205 (human) | Decreased cell viability | 2.142 µM | [3] |
| Colo-205 (human) | Inhibition of cell proliferation | 2.685 µM | [3] |
| HCC1954 (human) | Cytotoxic effects | 22.9 µM | [3] |
| Colo-205 (human) | Cytotoxic effects | 1.1 µM | [3] |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in the context of the CDC7 signaling pathway.
Caption: Mechanism of this compound action on the CDC7 signaling pathway.
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell line, a series of experiments should be performed to assess its impact on cell viability, proliferation, and target engagement.
Protocol 1: Determining the IC50 for Cell Viability using a Luminescent ATP Assay (e.g., CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to a final concentration that will result in 50-80% confluency at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control medium.
-
Incubate for a predetermined time, typically 48 or 72 hours, based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Assessing Cell Proliferation using a BrdU Incorporation Assay
This protocol measures the effect of this compound on DNA synthesis, a direct indicator of cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a clear-bottom 96-well plate.
-
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the treatment period, add the BrdU labeling solution to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for BrdU incorporation into newly synthesized DNA.
-
-
Immunodetection:
-
Remove the labeling medium and fix, permeabilize, and denature the cellular DNA as per the kit's protocol.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the secondary antibody conjugate.
-
Add the substrate and incubate until color development is sufficient.
-
Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the percent proliferation against the log of the this compound concentration to determine the inhibitory effect.
-
Protocol 3: Verifying Target Engagement by Western Blot for Phospho-MCM2
This protocol confirms that this compound is inhibiting its intended target, CDC7, by measuring the phosphorylation status of its downstream substrate, MCM2.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-MCM2 and anti-total-MCM2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (based on viability and proliferation data) for a shorter duration (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MCM2 to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 signal.
-
Experimental Workflow for Optimal Concentration Determination
The following diagram outlines a logical workflow for determining the optimal concentration of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
Application Notes: XL413 Hydrochloride for Inducing S-Phase Arrest In Vitro
For Research Use Only.
Introduction
XL413 hydrochloride is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase essential for the initiation and maintenance of DNA replication during the S-phase of the cell cycle.[2][3] By forming an active complex with its regulatory subunit Dbf4, CDC7 phosphorylates components of the pre-replication complex, most notably the Minichromosome Maintenance (MCM) protein complex.[4] This phosphorylation is a critical step for activating the MCM helicase, which unwinds DNA at replication origins.[5]
Inhibition of CDC7 by XL413 prevents the phosphorylation of MCM2, leading to a modified S-phase progression, cell cycle arrest, and in many cancer cell lines, subsequent apoptosis.[1] This property makes this compound a valuable tool for cancer research and for synchronizing cell populations in the S-phase to study DNA replication and repair mechanisms. These notes provide an overview, quantitative data, and detailed protocols for using this compound to induce S-phase arrest in in vitro cell culture models.
Mechanism of Action
The primary mechanism of XL413 is the inhibition of the CDC7/Dbf4 kinase complex. This blockade prevents the phosphorylation of the MCM2-7 helicase, a requisite step for the firing of DNA replication origins. Consequently, cells are unable to initiate or maintain DNA synthesis, resulting in an accumulation of cells in the S-phase of the cell cycle. The efficacy of XL413 can be confirmed by observing a decrease in phosphorylated MCM2 (pMCM2).[1][4]
Caption: XL413 inhibits CDC7, preventing MCM2 phosphorylation and DNA replication.
Quantitative Data Summary
The potency of this compound has been characterized in both biochemical and cellular assays. The tables below summarize key quantitative data.
Table 1: Biochemical Activity of XL413
| Target Kinase | IC₅₀ (nM) | Selectivity vs. Other Kinases | Reference |
|---|---|---|---|
| CDC7 | 3.4 | 63-fold vs. CK2, 12-fold vs. Pim-1 | [1] |
| CK2 | 212 | - | [1] |
| Pim-1 | 42 | - |[1] |
Table 2: Cellular Activity of XL413 in Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC₅₀ or Concentration Used | Incubation Time | Reference |
|---|---|---|---|---|---|
| Colo-205 | Proliferation / Apoptosis | Cell Viability / Caspase 3/7 | ~10 µM | 24 hours | [1] |
| Colo-205 | MCM2 Phosphorylation | pMCM2 levels | 5 µM | 24 hours | [4] |
| H69-AR (SCLC) | Cell Cycle Analysis | G1/S Arrest | 50 µM | 48 hours | [6] |
| H446-DDP (SCLC)| Cell Cycle Analysis | G1/S Arrest | 80 µM | 48 hours |[6] |
Note: The cellular potency of XL413 can be highly cell-line dependent, with some studies reporting limited activity in certain cancer cell lines.[4][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Experimental Protocols
The following protocols provide a framework for using XL413 to induce S-phase arrest and for verifying its effect on the cell cycle and target proteins.
Caption: General experimental workflow for XL413 treatment and analysis.
Protocol 1: In Vitro Treatment of Cells with this compound
This protocol describes the general procedure for treating cultured cells with XL413.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells in logarithmic growth phase
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes
Procedure:
-
Prepare XL413 Stock Solution: a. Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, anhydrous DMSO. b. Vortex thoroughly to ensure the compound is fully dissolved. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Seeding: a. Harvest cells and perform a cell count. b. Seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are 60-70% confluent at the time of harvest. c. Allow cells to adhere and resume logarithmic growth for approximately 24 hours.
-
Cell Treatment: a. Thaw an aliquot of the XL413 stock solution. b. Prepare fresh working solutions of XL413 by diluting the stock solution in complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM) based on the literature and your cell line's sensitivity.[1][4][6] c. Prepare a vehicle control using the same final concentration of DMSO as in the highest XL413 treatment group. d. Remove the old medium from the cells and replace it with the medium containing XL413 or the vehicle control.
-
Incubation: a. Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[4][6]
-
Harvesting: a. Following incubation, harvest the cells for downstream analysis as described in Protocol 2 (Flow Cytometry) and Protocol 3 (Western Blot).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of XL413-treated cells using propidium (B1200493) iodide (PI) staining.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: a. For adherent cells, wash with PBS, detach using trypsin, and neutralize with complete medium. For suspension cells, collect directly. b. Transfer cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes). c. Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Cell Fixation: a. Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS. b. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[8][9] c. Incubate the cells on ice or at 4°C for at least 30 minutes.[10] Cells can be stored in ethanol at 4°C for several days.
-
Staining: a. Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). Ethanol-fixed cells are more buoyant.[11] b. Carefully decant the ethanol and wash the pellet twice with PBS.[11] c. Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).[11] d. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[12] e. Add 500 µL of PI staining solution (final concentration 50 µg/mL). f. Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[8]
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. Use a low flow rate for data acquisition. b. Excite PI with a 488 nm laser and collect emission in the appropriate channel (typically ~617 nm). c. Analyze the resulting DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the S-phase population indicates S-phase arrest.
Protocol 3: Western Blot Analysis of MCM2 Phosphorylation
This protocol is used to confirm the mechanism of action of XL413 by detecting the levels of phosphorylated MCM2 (pMCM2).
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RIPA Lysis Buffer (or similar)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pMCM2 (e.g., Ser40/41) and anti-total MCM2.[5][13]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lysate Preparation: a. Wash cell pellets with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[5][14] c. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. d. Collect the supernatant (protein lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein samples (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pMCM2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5] c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Perform chemiluminescent detection using an ECL substrate and capture the signal with an imaging system. b. To confirm equal protein loading and to normalize the pMCM2 signal, the membrane can be stripped and re-probed for total MCM2 and a loading control protein (e.g., GAPDH or β-Actin).[13][15] c. Quantify band intensities to determine the relative decrease in MCM2 phosphorylation following XL413 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 13. Anti-MCM2 (phospho S40 + S41) antibody (ab70371) | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: XL413 Hydrochloride Treatment in MDA-MB-231T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex.[2][3] In many cancer cells, including the triple-negative breast cancer cell line MDA-MB-231T, which harbors a p53 mutation, the cell cycle checkpoints are often dysregulated, leading to a greater dependency on proteins like CDC7 for survival.[4][5] Inhibition of CDC7 by XL413 disrupts the initiation of DNA replication, leading to replication stress, cell cycle arrest, and subsequent apoptosis.[2] These application notes provide detailed protocols for investigating the effects of this compound on MDA-MB-231T cells.
Data Presentation
The following tables summarize the expected quantitative data from key experiments.
Table 1: Cell Viability (MTT Assay)
| Concentration of XL413 (µM) | % Cell Viability (relative to control) |
| 0 (Vehicle Control) | 100% |
| [Concentration 1] | [User-determined value] |
| [Concentration 2] | [User-determined value] |
| [Concentration 3] | [User-determined value] |
| [Concentration 4] | [User-determined value] |
| IC50 (MCM2 Phosphorylation Inhibition) | 0.118 µM [1] |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Concentration of XL413 (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Vehicle Control) | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] |
| [Concentration 1] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] |
| [Concentration 2] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] |
| [Concentration 3] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Concentration of XL413 (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] |
| [Concentration 1] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] |
| [Concentration 2] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] |
| [Concentration 3] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] | [Data not available in the searched literature; to be determined by the user] |
Visualizations
Caption: Signaling pathway of this compound in MDA-MB-231T cells.
References
- 1. [PDF] Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing XL413 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride is a potent and selective inhibitor of the serine-threonine kinase Cell Division Cycle 7 (CDC7).[1][2][3] CDC7 plays a crucial role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) complex, such as MCM2.[4][5] Inhibition of CDC7 can lead to cell cycle arrest and apoptosis in cancer cells, making XL413 a valuable tool for cancer research and drug development.[2][6][7][8] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Compound Data
Sourcing this compound from a reputable supplier is essential. Key quantitative data for the compound should be confirmed from the Certificate of Analysis (CofA) provided by the supplier.
| Parameter | Value | Notes |
| Synonym(s) | BMS-863233, XL-413 | [1] |
| Molecular Formula | C₁₄H₁₂ClN₃O₂ · xHCl | [1][3][4] |
| Molecular Weight (Free Base) | 289.72 g/mol | [1] |
| Molecular Weight (Hydrochloride Salt) | 326.18 g/mol | [3][4] |
| Purity | ≥98% (HPLC) | [1][4] |
| Appearance | White to beige powder | [1] |
| Solubility | Water: 5 mg/mL[1], 20 mM[3] PBS (pH 7.2): 10 mg/mL[4] DMSO: 0.2 mg/mL[4] (Use fresh, anhydrous DMSO as moisture can reduce solubility[9]) | It is crucial to use the appropriate solvent for your specific experimental needs. |
| Storage Conditions | Powder: -20°C, desiccated[1] Stock Solution: -20°C or -80°C, protected from light[10][11] | Proper storage is vital to prevent degradation of the compound. |
| IC₅₀ | 3.4 nM for CDC7 | [2][3][4] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) provided by the supplier.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials and Equipment:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipettes and tips
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, use the following formula. The molecular weight of this compound is 326.18 g/mol .
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L * 326.18 g/mol * 0.001 L * 1000 = 3.26 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance. Transfer the powder to a sterile conical tube or vial.
-
Dissolution: Add the calculated volume of sterile water to the tube containing the powder.
-
Mixing: Securely cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved.[10] Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If the stock solution will be used in sterile applications such as cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.[13]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[10][11] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[10][11]
Protocol 2: Preparation of a 1 mM DMSO Stock Solution
For experiments requiring a DMSO-based stock solution, this protocol outlines the necessary steps.
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipettes and tips
Procedure:
-
Calculation: To prepare a 1 mM stock solution in DMSO.
-
For 1 mL of a 1 mM solution: Mass (mg) = 0.001 mol/L * 326.18 g/mol * 0.001 L * 1000 = 0.326 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder. It is crucial to use fresh DMSO, as absorbed moisture can negatively impact solubility.[9]
-
Mixing: Tightly cap the tube and vortex thoroughly until all the powder is dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the compound's stability at elevated temperatures should be considered.[10]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Label them clearly and store at -20°C or -80°C, protected from light.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing an this compound stock solution and the signaling pathway it inhibits.
References
- 1. XL413 = 98 HPLC 1169562-71-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. stemcell.com [stemcell.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosing and Administration of XL413 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride, also known as BMS-863233, is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase essential for the initiation of DNA replication and is often overexpressed in various cancer types, making it a compelling target for cancer therapy.[1][3] Inhibition of CDC7 by XL413 leads to the disruption of DNA replication, S-phase arrest, and subsequent apoptosis in cancer cells.[4][5] These application notes provide detailed protocols for the in vivo dosing and administration of this compound, primarily focusing on its use in a COLO-205 colorectal cancer xenograft model.
Mechanism of Action: CDC7 Signaling Pathway
XL413 exerts its therapeutic effect by inhibiting the CDC7/Dbf4 (DDK) kinase complex. This complex is a critical regulator of DNA replication initiation. Its primary role is to phosphorylate multiple subunits of the Minichromosome Maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[2][6] Phosphorylation of the MCM complex by CDC7 is a prerequisite for the recruitment of other replisome components, leading to the unwinding of DNA and the initiation of DNA synthesis.[2][6] By inhibiting CDC7, XL413 prevents the phosphorylation of the MCM complex, thereby blocking the firing of replication origins and halting DNA replication.[4][5]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XL413 Hydrochloride in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a serine/threonine kinase essential for the initiation of DNA replication and the regulation of the S-phase checkpoint.[1][2][3][4] Upregulation of CDC7 is observed in numerous cancer types, making it a compelling target for anticancer therapy.[5][6] Inhibition of CDC7 by XL413 leads to the suppression of MCM2 phosphorylation, a critical step in DNA replication initiation. This disruption causes replication stress, S-phase arrest, and ultimately induces apoptosis in cancer cells.[1][4]
Preclinical studies have demonstrated that combining XL413 with conventional chemotherapy agents can lead to synergistic antitumor effects, particularly in chemoresistant cancers. The primary mechanism underlying this synergy is the dual assault on cancer cell replication and DNA integrity. By preventing the initiation of new replication forks, XL413 potentiates the cytotoxic effects of DNA-damaging agents, leading to an overwhelming level of DNA damage that cancer cells cannot overcome.[7]
This document provides detailed application notes and experimental protocols for investigating the combination of this compound with various chemotherapy agents, summarizing key preclinical findings and methodologies.
Mechanism of Action: Synergy in Combination Therapy
The combination of XL413 with DNA-damaging chemotherapies creates a synthetic lethal interaction in cancer cells. XL413 inhibits CDC7, which prevents the firing of new DNA replication origins. Chemotherapeutic agents like cisplatin, carboplatin, and etoposide (B1684455) induce DNA damage. When combined, cancer cells are unable to repair this damage effectively due to the stalled replication forks and inhibited DNA repair pathways, such as homologous recombination, leading to enhanced cell cycle arrest and apoptosis.[7]
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 5. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving XL413 Hydrochloride Bioavailability In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address challenges related to the in vitro bioavailability of XL413 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my cell culture medium. What can I do?
A1: this compound has limited aqueous solubility. Direct dissolution in cell culture media is often challenging and can lead to precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Based on available data, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][2] However, it is noted that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is crucial.[1] For a 20 mg/mL stock solution, DMSO is a suitable solvent. Subsequently, this stock solution can be serially diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the medium is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. Could this be related to its bioavailability?
A2: Yes, inconsistent IC50 values can be a strong indicator of poor or variable bioavailability in your in vitro system.[3][4] XL413 has shown limited activity in many cancer cell lines despite being a potent inhibitor of its target, CDC7 kinase, in biochemical assays.[3][4] This discrepancy is likely due to poor cellular uptake or rapid efflux from the cells.[3] If the compound precipitates in the culture medium upon dilution from the stock, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration, leading to inconsistent results.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][5][6][7][8] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[8] By inhibiting CDC7, XL413 prevents the phosphorylation of minichromosome maintenance protein 2 (MCM2), a key substrate of CDC7.[1][2] This leads to an S-phase arrest in the cell cycle, inhibition of cell proliferation, and ultimately, apoptosis in sensitive cancer cell lines.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Cause: Low aqueous solubility of this compound.
-
Solution:
-
Prepare a High-Concentration Stock in DMSO: Use fresh, anhydrous DMSO to prepare a stock solution of at least 10-20 mg/mL.
-
Stepwise Dilution: When preparing your working concentrations, perform serial dilutions from the DMSO stock into your cell culture medium. It is crucial to vortex or mix thoroughly after each dilution step.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below a cytotoxic threshold for your specific cell line (typically ≤ 0.5%).
-
Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound or exploring formulation strategies.
-
Issue 2: Limited or no activity of this compound in a specific cell line.
-
Cause: This could be due to poor membrane permeability, active efflux by transporters in the cell line, or inherent resistance.[3][4]
-
Solution:
-
Permeability Assessment: If you suspect poor permeability, consider performing an in vitro permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or using a cell-based model like Caco-2 cells to assess its ability to cross cell membranes.[9][10]
-
Formulation Strategies: To enhance solubility and potentially permeability, you can explore the use of formulation excipients. These can include solubilizing agents or nanoparticles. However, the choice of excipient must be carefully validated to ensure it does not interfere with the assay or exhibit toxicity. General strategies for improving the bioavailability of poorly soluble drugs include the use of lipid-based formulations, solid dispersions, and nanosuspensions.[11][12][13][14]
-
Positive Control: Ensure you are using a positive control compound with a similar mechanism of action that is known to be active in your cell line to validate your assay setup.
-
Quantitative Data Summary
| Parameter | Solvent/System | Value | Reference |
| Solubility | DMSO | 0.2 mg/mL | [2] |
| DMSO | 20 mg/mL (clear solution) | ||
| Water | 5 mg/mL (clear solution) | ||
| Water | 6.52 mg/mL | [15] | |
| PBS (pH 7.2) | 10 mg/mL | [2] | |
| In Vitro Potency (IC50) | CDC7 Kinase | 3.4 nM | [1][2][6][7][15][16] |
| MDA-MB-231T cells | 118 nM | [2] | |
| COLO 205 cells | 140 nM | [2] | |
| Colo-205 cells (proliferation) | 2685 nM | [6][16] | |
| Colo-205 cells (viability) | 2142 nM | [6][16] | |
| HCC1954 cells | 22.9 µM | [6][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure: a. Aseptically weigh the required amount of this compound powder. b. Add a sufficient volume of fresh, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). c. Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution. d. Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Cell Proliferation Assay (Example using a colorimetric method)
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of your this compound DMSO stock solution in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: a. Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the readings to the vehicle control. b. Plot the cell viability against the logarithm of the this compound concentration. c. Calculate the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent XL413 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. XL-413 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
XL413 hydrochloride resistance mechanisms in cancer cells
Technical Support Center: XL413 Hydrochloride Resistance
Disclaimer: No public scientific literature or clinical data could be found for a compound specifically named "this compound." The following information is generated using the well-studied EGFR inhibitor Gefitinib (B1684475) as a representative example to construct a detailed technical support guide on acquired resistance mechanisms, as requested. The principles, experimental protocols, and troubleshooting advice provided are widely applicable to research on targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cell line, initially sensitive to treatment, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?
Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib is a significant clinical challenge that often develops after an initial period of response.[1] The most common mechanisms can be broadly categorized as follows:
-
Secondary Mutations in the Target Kinase: The most prevalent mechanism is a secondary mutation in the EGFR gene itself. The T790M mutation, often called the "gatekeeper" mutation, accounts for approximately 50% of acquired resistance cases.[2] This mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the competitive binding and efficacy of the inhibitor.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade and maintain downstream signaling required for proliferation and survival. A primary example is the amplification of the MET proto-oncogene.[1][3][4] MET amplification drives ERBB3 (HER3) dependent activation of the PI3K/Akt pathway, rendering the cells resistant to EGFR inhibition alone.[3][4][5]
-
Downstream Pathway Alterations: Mutations or activation of components downstream of EGFR can also confer resistance.[6] For instance, activating mutations in KRAS or BRAF, or loss of the tumor suppressor PTEN, can lead to constitutive activation of the MAPK and/or PI3K/Akt pathways, making the cell's survival independent of EGFR signaling.[6][7][8]
-
Phenotypic Changes: A subset of tumors may undergo a phenotypic transformation, such as an epithelial-to-mesenchymal transition (EMT), which is associated with resistance to EGFR TKIs.[9][10]
Q2: I suspect my resistant cells have a T790M mutation. How can I detect it?
Detecting the EGFR T790M mutation requires a sensitive molecular biology technique, as the mutation may be present in only a sub-population of cells. Several methods are available:
-
Allele-Specific PCR (AS-PCR) / ARMS: This is a rapid and sensitive method that uses primers designed to specifically amplify the mutant T790M allele.[11] Variations like the "SuperARMS" assay have improved sensitivity further.[12]
-
Digital PCR (dPCR): This technology offers high precision and sensitivity for detecting and quantifying rare mutations, even at allelic frequencies below 0.1%.[13] It is excellent for identifying emergent resistant clones.
-
Next-Generation Sequencing (NGS): NGS provides comprehensive genomic profiling and can detect T790M as well as other potential resistance mutations simultaneously.
-
Sanger Sequencing: While a standard method for mutation detection, it has lower sensitivity (typically requires >20% mutant allele frequency) and may miss the T790M mutation if it is present in a small fraction of the cell population.[11]
Q3: If my resistant cells are T790M-negative, what should I investigate next?
If the T790M mutation is not detected, the next logical step is to investigate bypass pathway activation.
-
Check for MET Amplification: This is the second most common mechanism.[1] You can assess MET gene copy number using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR). At the protein level, you can check for MET overexpression and phosphorylation (p-MET) via Western blotting.
-
Analyze Downstream Pathways: Use Western blotting to probe the phosphorylation status of key downstream signaling molecules like Akt, ERK, and STAT3.[8][14] Persistent phosphorylation of these proteins in the presence of the inhibitor suggests bypass activation.
-
Investigate Other Receptor Tyrosine Kinases: Amplification or overexpression of other receptors like HER2 (ERBB2) can also mediate resistance.
-
Perform Broader Genomic Analysis: If the mechanism is still unclear, consider a broader NGS panel or whole-exome sequencing to identify less common resistance mutations (e.g., in PIK3CA, BRAF) or other genomic alterations.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell passage number. 2. Non-uniform cell seeding density. 3. Degradation of the inhibitor stock solution. | 1. Use cells within a consistent, narrow passage number range.[15] 2. Ensure precise and uniform cell seeding.[15] 3. Prepare fresh drug dilutions for each experiment and store stock solutions in small aliquots at -80°C.[15] |
| Sensitive cell line shows unexpected survival at high drug concentrations. | 1. Mycoplasma or other microbial contamination. 2. Spontaneous acquisition of resistance during prolonged culture. 3. Cross-contamination with a resistant cell line. | 1. Regularly test cultures for mycoplasma.[15] 2. Re-establish the cell line from a frozen, low-passage stock. 3. Perform Short Tandem Repeat (STR) profiling to confirm cell line identity.[15] |
| Downstream signaling (p-AKT, p-ERK) is not inhibited in sensitive cells after treatment. | 1. Ineffective drug concentration or insufficient incubation time. 2. Poor antibody quality or technical issues with Western blotting. | 1. Perform a dose-response and time-course experiment to optimize treatment conditions.[15] 2. Validate antibodies using positive/negative controls and optimize the Western blot protocol.[15] |
| Resistant cells do not show upregulation of expected bypass pathway markers (e.g., p-MET). | 1. The resistance mechanism is not one of the common bypass pathways. 2. The specific markers being probed are not relevant to the acquired mechanism. | 1. Investigate alternative mechanisms like drug efflux pump overexpression (e.g., ABCG2) or phenotypic changes (EMT).[15] 2. Use a broader screening method, such as a phospho-kinase antibody array, to identify novel activated pathways. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed when comparing Gefitinib-sensitive parental cell lines to their derived resistant counterparts.
Table 1: Comparison of Gefitinib IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Parental IC50 | Resistant IC50 | Fold Resistance |
| PC-9 | Exon 19 del | T790M | ~0.077 µM[16] | >4 µM[16] | >50 |
| HCC827 | Exon 19 del | MET Amplification | ~0.013 µM[16] | >4 µM[16] | >300 |
| H1650 | Exon 19 del | T790M-Negative | ~31.0 µM[9] | ~50.0 µM[9] | ~1.6 |
| HAG-1 | Wild-Type | Transfected v-Src | N/A | ~200-fold increase vs. parental[7] | ~200 |
| HAG-1 | Wild-Type | Transfected c-H-ras | N/A | ~30-fold increase vs. parental[7] | ~30 |
Note: IC50 values can vary significantly between studies depending on the assay conditions (e.g., incubation time, cell density).
Key Experimental Protocols
Protocol 1: Generation of a Gefitinib-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous, dose-escalating exposure.
-
Initial Seeding: Plate the parental (sensitive) cell line (e.g., HCC827) at a standard density.
-
Initial Exposure: Treat the cells with Gefitinib at a concentration equal to their IC50 value.
-
Culture and Monitoring: Maintain the culture, replacing the drug-containing medium every 3-4 days. Monitor for cell death. Initially, a large fraction of cells will die.
-
Dose Escalation: Once the surviving cell population recovers and resumes stable proliferation, subculture the cells and increase the Gefitinib concentration by 1.5 to 2-fold.
-
Repeat: Repeat this process of recovery and dose escalation over several months.[9] The final resistant cell line should be able to proliferate in a medium containing a high concentration of Gefitinib (e.g., 1-5 µM).
-
Characterization: Once established, the resistant line (e.g., HCC827-GR) should be characterized by determining its IC50 and comparing it to the parental line.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the cytotoxic effect of an inhibitor and determine its IC50 value.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[15]
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Gefitinib (e.g., from 0.001 µM to 20 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[15][17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15] Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation.
-
Cell Lysis: Treat sensitive and resistant cells with and without Gefitinib for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-EGFR, total EGFR, p-MET, total MET, p-AKT, total AKT, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
Visualized Pathways and Workflows
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Key mechanisms of acquired resistance to Gefitinib in cancer cells.
Caption: Experimental workflow for investigating Gefitinib resistance mechanisms.
References
- 1. scispace.com [scispace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mathematical analysis of gefitinib resistance of lung adenocarcinoma caused by MET amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated Src and Ras induce gefitinib resistance by activation of signaling pathways downstream of epidermal growth factor receptor in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking the PI3K/AKT and MEK/ERK signaling pathways can overcome gefitinib-resistance in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib inhibits invasive phenotype and epithelial-mesenchymal transition in drug-resistant NSCLC cells with MET amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and practical method to detect the T790M mutation in the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of different methods for detecting T790M mutation in the plasma of patients with advanced NSCLC after developing resistance to first-generation EGFR-TKIs in a real-world clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with XL413 Hydrochloride: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with XL413 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex.[4][5] This complex is crucial for initiating DNA replication during the S phase of the cell cycle by phosphorylating components of the minichromosome maintenance (MCM) protein complex (MCM2-7).[4][6][7] By inhibiting CDC7, XL413 prevents the phosphorylation of MCM proteins, which blocks the initiation of DNA replication, leading to cell cycle arrest and, in many cancer cells, apoptosis.[4][6][7][8]
Q2: Why am I observing variable IC50 values for this compound in different cell lines?
Inconsistent IC50 values across different cell lines are a common observation.[7] Several factors can contribute to this variability:
-
Cell Line-Specific Differences: The genetic background, proliferation rate, and expression levels of CDC7 and its substrates can vary significantly between cell lines.[7]
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) in certain cell lines can actively pump the inhibitor out of the cells, reducing its effective intracellular concentration.[7]
-
Metabolism of the Compound: Different cell lines can metabolize drugs at different rates, affecting the inhibitor's stability and activity.[7]
-
p53 Status: The tumor suppressor protein p53 plays a role in cell cycle checkpoints. In normal cells with functional p53, CDC7 inhibition may lead to a G1 cell cycle arrest, allowing cells to remain viable.[4] In contrast, cancer cells with mutated or non-functional p53 often bypass this checkpoint, enter a defective S phase, and undergo apoptosis.[4]
-
Potential for Cdk1 Redundancy: Some studies suggest that Cyclin-dependent kinase 1 (Cdk1) may have a redundant role with CDC7 in initiating DNA replication, which could contribute to varied responses.[4]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[6]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][6] Store in a suitable solvent (e.g., DMSO) at -80°C for up to 1 year or at -20°C for up to 1 month.[6] For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.[9]
Q4: What are the known off-target effects of this compound?
XL413 is a highly selective inhibitor of CDC7.[10] However, like many kinase inhibitors, it can exhibit some off-target activity, particularly at higher concentrations. It has been shown to have some inhibitory effects on CK2 and Pim-1, though with significantly lower potency compared to CDC7.[1][6] It is crucial to consult selectivity data and consider using multiple readouts or a structurally different CDC7 inhibitor to confirm that the observed phenotype is due to on-target CDC7 inhibition.[4]
Troubleshooting Guide
Problem 1: High variability between replicate wells in cell-based assays.
-
Potential Cause: Inaccurate pipetting.
-
Solution: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
-
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[7]
-
-
Potential Cause: Compound precipitation.
-
Potential Cause: Adsorption to plastics.
-
Solution: Hydrophobic compounds like XL413 can adsorb to the surface of plasticware, reducing the effective concentration. Consider using low-adhesion plastics to mitigate this issue.[7]
-
Problem 2: No effect or a weaker-than-expected effect on cell viability or proliferation.
-
Potential Cause: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response curve over a wide concentration range to determine the optimal working concentration for your specific cell line.[4]
-
-
Potential Cause: Short incubation time.
-
Solution: The effects of inhibiting DNA replication initiation may require a longer incubation period to manifest as a significant reduction in proliferation. Consider extending the incubation time (e.g., 24 hours or longer).[7]
-
-
Potential Cause: High cell seeding density.
-
Solution: A high cell density can lead to rapid nutrient depletion and changes in the local environment, which may mask the effect of the inhibitor.[7] Optimize cell seeding as mentioned previously.
-
-
Potential Cause: Inhibitor instability or inactivity.
-
Potential Cause: Cell line resistance.
Problem 3: Discrepancy between biochemical (e.g., kinase assay) and cellular assay results.
-
Potential Cause: Poor cell permeability.
-
Potential Cause: Protein binding.
-
Solution: The inhibitor may bind to serum proteins in the culture medium or other cellular proteins, reducing the free concentration available to inhibit CDC7.[7]
-
-
Potential Cause: Limited bioavailability in certain cell lines.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDC7 | 3.4 |
| CK2 | 215 |
| Pim-1 | 42 |
| pMCM2 | 118 (EC50) |
Data compiled from multiple sources.[1][2][6]
Table 2: Anti-proliferative Activity of this compound in Different Cell Lines
| Cell Line | IC50 |
| Colo-205 | 1.1 µM (cytotoxicity), 2.685 µM (proliferation) |
| MDA-MB-231T | 118 nM |
| HCC1954 | 22.9 µM (cytotoxicity) |
Data compiled from multiple sources.[1][9][10]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations.
-
Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-MCM2 (p-MCM2)
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MCM2 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total MCM2 and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MCM2 signal to the total MCM2 and/or the loading control.
Visualizations
Caption: XL413 inhibits the CDC7/Dbf4 complex, preventing MCM phosphorylation and DNA replication.
Caption: A general experimental workflow for testing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XL413 = 98 HPLC 1169562-71-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing XL413 Hydrochloride for Enhanced HDR
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using XL413 hydrochloride to enhance Homology-Directed Repair (HDR) efficiency in genome editing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance HDR?
This compound is a potent and selective inhibitor of the Cell Division Cycle 7 (CDC7) kinase.[1] It enhances HDR by prolonging the S phase of the cell cycle, which is the optimal phase for HDR to occur.[2] By inhibiting CDC7, XL413 prevents the phosphorylation of MCM2, a key protein required for S phase progression, thus extending the time cells have to repair DNA breaks via the HDR pathway.[2][3]
Q2: What is the optimal timing for this compound incubation?
For maximal HDR enhancement, it is crucial to add this compound to your cell culture media immediately after introducing the gene-editing machinery (e.g., Cas9 RNP and donor template).[2][4] Pre-incubation with XL413 before editing has been shown to decrease HDR efficiency.[2][4][5] This is because pre-treatment causes cells to accumulate in S phase before the DNA double-strand breaks are created, and they may then exit into HDR non-permissive cell cycle phases during the editing process.[2]
Q3: What is the recommended concentration range for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, studies have shown effective concentrations ranging from 10 µM to 33 µM.[4][6] It is important to perform a dose-response curve to identify the highest concentration that enhances HDR without causing significant cytotoxicity.[4]
Q4: How long should I incubate my cells with this compound?
A 24-hour incubation period immediately following transfection or electroporation has been shown to be effective for increasing HDR efficiency.[4][7]
Q5: Is this compound toxic to cells?
XL413 is generally considered non-toxic at effective concentrations and reversible.[2] However, like any small molecule, it can exhibit cytotoxicity at higher concentrations. For example, in K562 cells, concentrations up to 10 µM for 24 hours did not result in a notable decrease in viability.[4] It is always recommended to perform a viability assay to determine the optimal, non-toxic concentration for your specific cell type.
Q6: In which cell types has this compound been shown to be effective?
XL413 has been demonstrated to increase HDR efficiency in a variety of cell types, including:
-
Hematopoietic stem cells (HSCs)
-
Induced pluripotent stem cells (iPSCs)[2]
-
Primary T cells[4]
-
K562 cells[4]
It appears to be particularly effective in hematopoietic lineages and iPSCs.[2]
Q7: How does XL413 compare to other HDR-enhancing small molecules?
In comparative studies, XL413 has been shown to be more effective at enhancing HDR than other small molecules such as SCR7, RS-1, and L755507.[4] Combining XL413 with some of these other inhibitors did not further increase HDR efficiency.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no increase in HDR efficiency | Suboptimal Incubation Timing: You are pre-incubating cells with XL413 before introducing the editing reagents. | Add XL413 to the culture medium immediately after electroporation or transfection.[2][4] |
| Incorrect XL413 Concentration: The concentration is too low to be effective or too high, causing cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a range of 5 µM to 30 µM.[4] | |
| Cell-Type Specific Effects: Your cell type may be less responsive to CDC7 inhibition for HDR enhancement. | While XL413 is effective in many cell types, its efficacy can vary.[2] Consider testing other HDR-enhancing strategies if optimization of XL413 fails. | |
| High Cell Death/Toxicity | XL413 Concentration is too High: The concentration of XL413 is toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration. Reduce the concentration of XL413 used in your experiment. |
| Extended Incubation Time: The 24-hour incubation period may be too long for your cells. | Try reducing the incubation time to 12 or 18 hours and assess both HDR efficiency and cell viability. | |
| Inconsistent Results | Variable Cell Cycle State at Time of Editing: The proportion of cells in S/G2 phase at the time of transfection/electroporation is inconsistent between experiments. | Ensure consistent cell culture conditions (e.g., seeding density, passage number) to have a more synchronized cell population at the start of the experiment. |
| Reagent Quality: The this compound or other editing reagents may have degraded. | Use freshly prepared or properly stored reagents. Confirm the activity of your Cas9 and gRNA. |
Data Presentation
Table 1: Effect of this compound Concentration on HDR Efficiency
| Cell Type | Concentration | Fold Increase in HDR | Reference |
| K562 | 10 µM | 1.6 to 3.5-fold | [4] |
| K562 | 33 µM | 1.8 to 2.1-fold | [4] |
| Primary T cells | Dose-dependent | Up to ~2-fold | [6] |
| CD34+ HSPCs | 30 µM | Slight elevation | [4] |
Table 2: Comparison of XL413 with Other HDR Enhancers
| Compound | Target | Effect on HDR (in K562 cells) | Reference |
| XL413 | CDC7 | Significant Increase | [4] |
| SCR7 | Ligase IV | Little to no effect | [4] |
| RS-1 | RAD51 | Little to no effect | [4] |
| L755507 | β-3 adrenergic receptor | Little to no effect | [4] |
| i53 | 53BP1 | Increased HDR, but less effective than XL413 in the whole cell population | [4] |
Experimental Protocols
Protocol: Enhancing HDR using this compound
This protocol provides a general framework. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Culture and Preparation:
-
Culture your cells of interest under standard conditions to ensure they are healthy and actively dividing.
-
On the day of the experiment, harvest the cells and prepare them for transfection or electroporation according to your established protocol.
-
-
Preparation of Editing Reagents:
-
Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the specific guide RNA (gRNA).
-
Prepare the donor DNA template.
-
-
Transfection/Electroporation:
-
Deliver the Cas9 RNP and donor template to the cells using your optimized transfection or electroporation method.
-
-
This compound Treatment:
-
Immediately after transfection/electroporation, plate the cells in fresh culture medium containing the predetermined optimal concentration of this compound.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
-
Washout and Recovery:
-
After the 24-hour incubation, carefully remove the medium containing this compound.
-
Wash the cells gently with sterile PBS.
-
Add fresh, drug-free culture medium to the cells.
-
-
Analysis of Editing Efficiency:
-
Allow the cells to recover and grow for 48-72 hours post-washout.
-
Harvest the cells and extract genomic DNA.
-
Analyze the HDR efficiency using methods such as next-generation sequencing (NGS), digital droplet PCR (ddPCR), or restriction fragment length polymorphism (RFLP) analysis.
-
Visualizations
Caption: Mechanism of this compound in enhancing HDR.
Caption: Experimental workflow for using XL413 to enhance HDR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increasing HDR by timed inhibition of CDC7, published in Nature Communications | Corn Lab [cornlab.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Timed inhibition of CDC7 increases CRISPR-Cas9 mediated templated repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic gene editing in human iPS cells via cell cycle and DNA repair modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
potential off-target effects of XL413 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using XL413 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Kinase Inhibition Profile of this compound
This compound is a potent and ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] However, it also exhibits activity against other kinases, which can lead to off-target effects. The following table summarizes the known inhibitory activities of XL413.
| Target Kinase | IC50 / EC50 (nM) | Fold Selectivity vs. CDC7 | Reference |
| On-Target | |||
| CDC7 | 3.4 | - | [1] |
| DDK (CDC7/DBF4 complex) | 22.7 | - | [1] |
| pMCM2 (cellular substrate) | 118 | - | [1] |
| Off-Target | |||
| PIM1 | 42 | ~12x | [1] |
| CK2 | 215 | ~63x | [1] |
Cellular Activity of this compound
The cellular effects of XL413 can vary significantly between different cell lines, a phenomenon largely attributed to differences in cell permeability and bioavailability.[2]
| Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| Colo-205 | Cell Proliferation | 2685 | [1] |
| Cell Viability | 2142 | [1] | |
| Caspase 3/7 Activity | 2288 | [1] | |
| Anchorage-Independent Growth | 715 | [1] | |
| Cytotoxicity | 1100 | [1] | |
| HCC1954 | Cytotoxicity | 22900 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of XL413 and a general workflow for troubleshooting unexpected experimental results.
Troubleshooting Guide
Issue 1: No or weak inhibition of cell proliferation/viability in my cell line of interest.
-
Question: I'm using XL413 at the recommended concentration, but I'm not observing the expected anti-proliferative or cytotoxic effects. What could be the reason?
-
Answer: This is a commonly observed issue with XL413 and is often attributed to its limited cell permeability, which can vary significantly between cell lines.[2] The Colo-205 cell line is known to be sensitive to XL413, while others, such as HCC1954, are highly resistant.[1]
Troubleshooting Steps:
-
Positive Control Cell Line: If possible, include a sensitive cell line like Colo-205 in your experiment as a positive control to confirm the activity of your XL413 stock.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of XL413 concentrations to determine the IC50 in your specific cell line. You may need to use significantly higher concentrations than those effective in Colo-205 cells.
-
Assess On-Target Engagement: Directly measure the phosphorylation of MCM2 (a downstream target of CDC7) via Western blot after XL413 treatment. A lack of reduction in p-MCM2 levels would suggest a permeability issue.
-
Increase Incubation Time: Extend the duration of XL413 treatment to allow for more time for the compound to enter the cells and exert its effect.
-
Consider Alternative Inhibitors: If your cell line of interest is consistently resistant to XL413, you may need to consider other CDC7 inhibitors with potentially better cell permeability.
-
Issue 2: Inconsistent results between experiments.
-
Question: I'm observing high variability in the effects of XL413 between replicate experiments. What are the possible causes?
-
Answer: Inconsistent results can stem from issues with the inhibitor itself or with the experimental setup.
Troubleshooting Steps:
-
Inhibitor Solubility: this compound has limited solubility in DMSO.[3] Ensure that your stock solution is fully dissolved and consider preparing fresh dilutions for each experiment. Precipitated inhibitor will lead to inconsistent effective concentrations.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density at the time of treatment, passage number, and media composition.
-
Assay Timing: The timing of treatment and analysis can be critical. Perform a time-course experiment to identify the optimal window for observing the desired effect.
-
Issue 3: Observing an unexpected cellular phenotype.
-
Question: My cells are exhibiting a phenotype that is not typically associated with CDC7 inhibition. Could this be due to off-target effects?
-
Answer: Yes, it is possible that the observed phenotype is a result of XL413 inhibiting other kinases. XL413 is known to inhibit PIM1 and CK2 at concentrations that are roughly 12- and 63-fold higher than its IC50 for CDC7, respectively.[1]
Troubleshooting Steps:
-
Review Off-Target Pathways: Investigate the known cellular roles of PIM1 and CK2 to determine if their inhibition could explain the observed phenotype.
-
Use More Selective Inhibitors: If available, use more selective inhibitors for PIM1 or CK2 as controls to see if they replicate the unexpected phenotype.
-
Dose De-escalation: If the unexpected phenotype is observed at high concentrations of XL413, try to perform your experiment at the lowest effective concentration that still inhibits CDC7 to minimize off-target effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: XL413 is an ATP-competitive inhibitor of CDC7 kinase.[1] CDC7, in complex with its regulatory subunit DBF4, forms the DDK complex, which is essential for the initiation of DNA replication. By inhibiting CDC7, XL413 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, leading to S-phase arrest and, in some cancer cells, apoptosis.[4]
-
-
Q2: What is the recommended solvent and storage condition for this compound?
-
Q3: How can I confirm that XL413 is active in my cells?
-
A3: The most direct way to confirm the cellular activity of XL413 is to perform a Western blot for phosphorylated MCM2 (p-MCM2), a key downstream substrate of CDC7. A dose-dependent decrease in the p-MCM2 signal upon XL413 treatment indicates on-target engagement.
-
-
Q4: Is there a comprehensive kinase selectivity profile available for XL413?
-
Q5: Why was the clinical development of XL413 (BMS-863233) terminated?
-
A5: Phase 1/2 clinical trials for XL413 were terminated due to issues with drug metabolism and a lack of efficacy.[4]
-
Experimental Protocols
Western Blot for Phospho-MCM2
This protocol provides a general guideline for assessing CDC7 inhibition by measuring p-MCM2 levels. Optimization may be required for your specific cell line and antibodies.
-
Cell Seeding and Treatment: Seed your cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., water or PBS) for the desired duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein samples to 20-30 µg per lane with lysis buffer and 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MCM2 (e.g., p-MCM2 Ser40/41) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total MCM2 and a loading control like GAPDH or β-actin.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a general procedure for assessing cell viability after XL413 treatment. Refer to the manufacturer's instructions for your specific assay kit.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Cell Treatment: After allowing the cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include wells with untreated cells and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes.
-
Add a volume of the cell viability reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the untreated control wells and plot the results to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
Technical Support Center: XL413 Hydrochloride and CDC7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers working with the CDC7 inhibitor, XL413 hydrochloride (also known as BMS-863233). This guide addresses the reasons for the termination of its clinical trials and offers practical guidance for related preclinical research.
I. Frequently Asked Questions (FAQs)
Q1: Why were the clinical trials for this compound terminated?
A1: Two key Phase 1/2 clinical trials for this compound, NCT00886782 for advanced solid cancers and NCT00838890 for refractory hematologic cancer, were terminated.[1][2] The primary reasons for termination were twofold:
-
Problematic Drug Metabolism: Issues were identified with the drug's metabolism in patients. This included the accumulation of a metabolite and the buildup of the parent drug, XL413, in individuals with a "poor metabolizer" phenotype.[1]
-
Lack of Clinical Efficacy: The compound did not demonstrate sufficient clinical activity in the patient populations being studied to warrant further development.[1]
Q2: What is the mechanism of action of this compound?
A2: XL413 is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[2][3] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication during the S phase of the cell cycle.[3] By inhibiting CDC7, XL413 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the activation of DNA helicase and the initiation of DNA synthesis.[2] This leads to cell cycle arrest and, in many cancer cell lines, apoptosis.[2]
Q3: What were the intended therapeutic indications for this compound?
A3: Based on the terminated clinical trials, this compound was being investigated for the treatment of advanced solid cancers, metastatic cancer, and refractory hematologic malignancies.[2]
Q4: Is there any publicly available clinical data from the terminated trials?
II. Data Presentation: Preclinical Efficacy of XL413
While clinical data is limited, preclinical studies demonstrated the potent activity of XL413. The following tables summarize key in vitro and in vivo preclinical data.
| Parameter | Value | Assay/Model |
| IC50 (CDC7 Kinase) | 3.4 nM | Cell-free kinase assay |
| IC50 (CK2 Kinase) | 215 nM | Cell-free kinase assay |
| IC50 (Pim-1 Kinase) | 42 nM | Cell-free kinase assay |
| IC50 (pMCM2) | 118 nM | Cellular assay |
Caption: In vitro inhibitory activity of XL413 against CDC7 and other kinases.
| Cell Line | IC50 (Cell Proliferation) | Effect |
| Colo-205 | 2.69 µM | Inhibition of proliferation, induction of apoptosis |
| MDA-MB-231T | Not specified | Inhibition of MCM2 phosphorylation, S phase arrest |
Caption: Cellular activity of XL413 in cancer cell lines.
| Model | Dose | Effect |
| Colo-205 Xenograft | 3 mg/kg (p.o.) | 70% inhibition of phosphorylated MCM2 |
| Colo-205 Xenograft | 100 mg/kg (p.o.) | Significant tumor growth regression |
Caption: In vivo efficacy of XL413 in a mouse xenograft model.[2]
III. Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments involving CDC7 inhibitors like XL413, along with troubleshooting advice for common issues.
A. CDC7 Kinase Activity Assay (In Vitro)
Objective: To determine the inhibitory activity of a compound against CDC7 kinase.
Methodology: A common method is a luciferase-luciferin-coupled chemiluminescence assay, which measures ATP consumption.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, 1 mM DTT.
-
Enzyme Solution: Dilute recombinant human CDC7/ASK complex to 6 nM in Kinase Buffer.
-
ATP Solution: Prepare a 1 µM ATP solution in Kinase Buffer.
-
Test Compound: Prepare serial dilutions of XL413 (or other inhibitors) in DMSO, then dilute in Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to each well.
-
Add 5 µL of the Enzyme Solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATP Solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Detection:
-
Add a commercial kinase detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions to measure the remaining ATP.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of ATP consumed relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| High background signal | Substrate-independent ATP utilization by the kinase. | This is a known characteristic of CDC7/ASK. Ensure proper background subtraction using wells with no enzyme. |
| Low signal-to-noise ratio | Inactive enzyme or suboptimal assay conditions. | Verify the activity of the recombinant enzyme. Optimize incubation times and reagent concentrations. |
| Inconsistent results | Incomplete mixing or reagent degradation. | Ensure thorough mixing of reagents. Prepare fresh buffers and ATP solutions. |
B. Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the effect of a CDC7 inhibitor on DNA synthesis and cell proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat cells with various concentrations of XL413 for the desired duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation:
-
Fix cells with a formaldehyde-based fixative.
-
Denature the DNA with 2N HCl to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate with an anti-BrdU primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Substrate Addition and Measurement:
-
Add a TMB substrate and measure the absorbance at the appropriate wavelength.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| No BrdU signal | Cells are not proliferating, or BrdU was not incorporated. | Ensure cells are healthy and in the exponential growth phase. Optimize BrdU incubation time. |
| High background | Non-specific antibody binding or incomplete washing. | Increase the number of wash steps. Use a blocking solution. |
| Variable results between wells | Inconsistent cell seeding or uneven compound distribution. | Ensure a single-cell suspension before seeding. Mix the plate gently after adding the compound. |
IV. Mandatory Visualizations
A. CDC7 Signaling Pathway in DNA Replication
Caption: CDC7/Dbf4 kinase phosphorylates the MCM complex to initiate DNA replication.
B. Experimental Workflow for Evaluating a CDC7 Inhibitor
Caption: A typical workflow for the preclinical evaluation of a CDC7 inhibitor.
References
XL413 hydrochloride stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of XL413 hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
For long-term storage, the solid powder of this compound should be stored at -20°C.[1][2] Some suppliers also recommend storing it under desiccated conditions. Under these conditions, the compound is reported to be stable for at least three to four years.[1][2]
Q2: What is the recommended way to prepare and store stock solutions of this compound?
To prepare stock solutions, it is crucial to use an appropriate solvent. For storage of stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (1 to 6 months).[2][3]
Q3: In which solvents is this compound soluble?
This compound has reported solubility in the following solvents:
-
Water: Soluble, with reported concentrations of 5 mg/mL and 6.52 mg/mL.
-
PBS (pH 7.2): Soluble at 10 mg/mL.[1]
-
DMSO: Sparingly soluble, with a reported concentration of 0.2 mg/mL.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]
Q4: I am seeing precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur, especially if the solution was not fully dissolved initially or if it has been stored for an extended period. First, try to gently warm the solution and vortex to redissolve the compound. If precipitation persists, it may indicate that the storage time has exceeded the recommended period for the given temperature, or that the solvent has absorbed moisture. It is advisable to prepare a fresh stock solution. To prevent this, always use anhydrous solvents, ensure the compound is fully dissolved, and adhere to the recommended storage conditions and duration.
Q5: Is this compound sensitive to light or pH changes?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound is stored at -20°C and stock solutions are stored at -80°C in single-use aliquots. Prepare fresh stock solutions if there is any doubt about the stability of the current stock. |
| Difficulty dissolving the compound | Use of inappropriate solvent or presence of moisture in the solvent. | Refer to the solubility data table. For DMSO, use fresh, anhydrous grade solvent as moisture can impede dissolution.[2] Gentle warming and vortexing may aid dissolution. |
| Low cellular activity observed | Incorrect final concentration due to incomplete dissolution or degradation. | Verify the complete dissolution of the compound before adding it to your experimental setup. Use a fresh stock solution to rule out degradation. Consider performing a dose-response curve to confirm the compound's activity. |
| Precipitate forms in cell culture media | The final concentration of this compound exceeds its solubility in the media. | Check the final concentration and the percentage of the solvent in the media. It may be necessary to lower the final concentration or use a different solvent system if compatible with the experiment. |
Quantitative Data Summary
Storage Stability
| Form | Storage Temperature | Reported Stability |
| Solid Powder | -20°C | ≥ 3 to 4 years[1][2] |
| In Solvent | -80°C | 1 year[2][3] |
| In Solvent | -20°C | 1 to 6 months[2][3] |
Solubility
| Solvent | Concentration |
| Water | 5 - 6.52 mg/mL |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMSO | 0.2 mg/mL[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in Water
-
Calculate the required mass: Based on the molecular weight of this compound (326.18 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you would need 0.326 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity water to the powder.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming can be applied if necessary.
-
Sterilization (optional): If the stock solution is for cell culture use, sterilize it by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected tubes and store them at -80°C.
Visualizations
A troubleshooting workflow for inconsistent experimental results with this compound.
A simplified diagram of the Cdc7 signaling pathway inhibited by this compound.
References
Technical Support Center: Managing Cytotoxicity of XL413 Hydrochloride in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxicity of XL413 hydrochloride in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to cytotoxicity?
A1: this compound is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3][4][5] CDC7 is a crucial enzyme for the initiation of DNA replication during the S phase of the cell cycle.[5] By inhibiting CDC7, XL413 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, which is essential for unwinding DNA at replication origins. This leads to a halt in DNA synthesis, causing S-phase arrest and, in rapidly dividing cells, can trigger apoptosis (programmed cell death).[1][2]
Q2: Why is this compound often more cytotoxic to cancer cells than to primary cells?
A2: The differential cytotoxicity of this compound is primarily linked to the status of the tumor suppressor protein p53. In primary cells with functional p53, inhibition of CDC7 typically induces a reversible cell cycle arrest at the G1/S boundary. This allows the cells to pause and repair without undergoing cell death. In contrast, many cancer cells have mutated or non-functional p53. In these cells, the absence of a proper checkpoint response to CDC7 inhibition leads to a catastrophic attempt to replicate DNA with stalled replication forks, resulting in apoptosis.[6][7][8][9][10]
Q3: What are the known off-target effects of this compound?
A3: While XL413 is highly selective for CDC7, it can inhibit other kinases at higher concentrations. The most well-documented off-target effects are on Casein Kinase 2 (CK2) and Pim-1 kinase.[1][2][4][11][12] It is crucial to use the lowest effective concentration of XL413 to minimize these off-target effects and ensure that the observed phenotype is primarily due to CDC7 inhibition.
Q4: Can this compound be used for applications other than inducing cytotoxicity, such as cell synchronization?
A4: Yes, due to its ability to induce a reversible cell cycle arrest, this compound can be used for cell synchronization. By treating primary cells with an appropriate concentration of XL413 for a defined period (e.g., 12-24 hours), a significant portion of the cell population can be arrested at the G1/S boundary.[11] Upon removal of the inhibitor, the cells will then proceed through the cell cycle in a synchronized manner. This is particularly useful for studying cell cycle-dependent processes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cytotoxicity in primary cells. | Concentration of XL413 is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., 0.1 µM) and titrate upwards.[13][14] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal (ideally ≤ 0.1%) and that a vehicle-only control is included in your experiment.[13] | |
| Poor health of primary cells. | Ensure your primary cells are healthy, have a low passage number, and are not under any other stress (e.g., nutrient deprivation, contamination) before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.[13] | |
| Off-target effects. | Use the lowest effective concentration of XL413. Consider using a structurally different CDC7 inhibitor to confirm that the observed effect is on-target. | |
| Inconsistent results between experiments. | Variability in primary cell isolates. | Primary cells from different donors can have inherent biological variability. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. |
| Degradation of XL413 stock solution. | Aliquot the XL413 stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions in culture medium for each experiment.[15] | |
| Inconsistent cell culture conditions. | Maintain consistency in cell seeding density, passage number, and media composition between experiments. | |
| No observable effect of XL413 on primary cells. | Concentration of XL413 is too low. | Confirm the concentration of your stock solution. Perform a dose-response experiment to determine the effective concentration for your cell type. |
| XL413 is not bioavailable in your specific cell type. | While rare, some cell types may have mechanisms to efflux the compound. If you suspect this, you can try co-treatment with an efflux pump inhibitor, but this should be done with caution and proper controls. | |
| The intended downstream effect is not occurring. | Verify the inhibition of CDC7 activity by assessing the phosphorylation status of its substrate, MCM2, via Western blotting. A decrease in phosphorylated MCM2 indicates target engagement.[1][9] |
Quantitative Data Summary
Due to the limited availability of public data on the IC50 of XL413 across a wide range of primary cells, the following table provides data from various cancer cell lines as a reference for designing dose-response experiments in primary cells. It is crucial to determine the optimal concentration for each primary cell type empirically.
| Cell Line | Cell Type | Assay | IC50 / EC50 | Reference |
| Colo-205 | Human colon adenocarcinoma | Proliferation | ~2.7 µM | [2] |
| Colo-205 | Human colon adenocarcinoma | Viability | ~2.1 µM | [2][12] |
| Colo-205 | Human colon adenocarcinoma | Caspase 3/7 Activity | ~2.3 µM | [2][12] |
| MDA-MB-231T | Human breast adenocarcinoma | MCM2 Phosphorylation | 0.118 µM | [1] |
| Caco-2 | Human colorectal adenocarcinoma | MCM2 Phosphorylation | 0.14 µM | [1] |
| HCC1954 | Human breast carcinoma | Cytotoxicity | 22.9 µM | [9][12] |
| HN6 | Human oral squamous cell carcinoma | Viability | ~10-20 µM | [16] |
| Cal27 | Human oral squamous cell carcinoma | Viability | ~10-20 µM | [16] |
| Normal Fibroblasts | Human normal primary cells | Viability | >20 µM | [16] |
| Normal Oral Keratinocytes | Human normal primary cells | Viability | >20 µM | [16] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of XL413 in Primary Cells (MTT Assay)
Objective: To determine the concentration range of XL413 that can be used for experiments without causing significant cell death.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight (if applicable).
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range for primary cells is 0.1 µM to 50 µM. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of XL413. Incubate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results to determine the concentration that causes 50% inhibition of viability (IC50). For managing cytotoxicity, select a concentration well below the IC50 that still achieves the desired biological effect.
Protocol 2: Cell Synchronization of Primary Cells using this compound
Objective: To enrich the population of primary cells at the G1/S boundary of the cell cycle.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Reagents for cell cycle analysis (e.g., Propidium Iodide staining solution with RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed primary cells at a low density (e.g., 30-40% confluency) to ensure they are actively cycling.
-
XL413 Treatment: Treat the cells with a pre-determined, non-toxic concentration of XL413 (e.g., 1-10 µM, as determined in Protocol 1).[11]
-
Incubation: Incubate the cells for 12-24 hours. The optimal time should be determined empirically for your specific cell type.
-
Verification of Arrest (Optional but Recommended): Harvest a subset of the cells and analyze their cell cycle distribution by flow cytometry to confirm the G1/S arrest.
-
Release from Arrest: To allow cells to re-enter the cell cycle synchronously, wash the cells twice with pre-warmed sterile PBS to completely remove the XL413. Add fresh, pre-warmed complete medium.
-
Downstream Analysis: Collect cells at various time points after release for your specific experimental needs.
Visualizations
Caption: CDC7 Signaling Pathway and the Effect of this compound Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. plus.labcloudinc.com [plus.labcloudinc.com]
- 5. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 binding sites in normal and cancer cells are characterized by distinct chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of p53 expression in cancer cells alters cell cycle response after inhibition of exportin-1 but does not prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 expression controls prostate cancer sensitivity to chemotherapy and the MDM2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Ex vivo expansion potential of murine hematopoietic stem cells is a rare property only partially predicted by phenotype | eLife [elifesciences.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Assessing XL413 Hydrochloride Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing the efficacy of XL413 hydrochloride in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of the cell cycle. By inhibiting CDC7, this compound disrupts DNA synthesis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[4] A primary downstream target of CDC7 is the minichromosome maintenance complex protein 2 (MCM2).[4] Inhibition of CDC7 by XL413 prevents the phosphorylation of MCM2, which is a key event for the initiation of DNA replication.[4]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of sensitive cancer cell lines with this compound is expected to result in:
-
Decreased cell viability and proliferation: XL413 has been shown to inhibit cell proliferation and decrease cell viability in various cancer cell lines.[2][4]
-
Inhibition of MCM2 phosphorylation: A direct molecular consequence of CDC7 inhibition is the reduction of phosphorylated MCM2.[4]
-
Cell cycle arrest: The compound typically causes cells to accumulate in the S and G2 phases of the cell cycle.[5]
-
Induction of apoptosis: In some cell lines, this compound treatment can lead to programmed cell death, or apoptosis, which can be measured by the activity of caspases 3 and 7.[2][4]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. This can be achieved using a cell viability assay, such as the MTT or CellTiter-Glo® assay.[6][7] A typical starting range for this compound concentration could be from 0.01 µM to 10 µM.
Q4: How can I confirm that this compound is engaging its target, CDC7, in my cells?
A4: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[8][9] This assay is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[8] By heating cell lysates treated with this compound across a temperature gradient and then quantifying the amount of soluble CDC7 protein by Western blot, you can observe a shift in the melting curve, indicating target engagement.[8]
Troubleshooting Guides
Problem 1: I am not observing a decrease in cell viability after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to this compound. | Not all cell lines are sensitive to CDC7 inhibition.[1] Consider screening a panel of cell lines with varying genetic backgrounds. You can also investigate the expression levels of CDC7 and its downstream effectors in your cell line. |
| Incorrect drug concentration. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line. Ensure proper dissolution and storage of the compound. |
| Issues with the cell viability assay. | Ensure that your cell seeding density is appropriate and that the cells are healthy and in the exponential growth phase before treatment. Use a positive control (e.g., a known cytotoxic agent) to validate your assay.[10] |
| Insufficient treatment duration. | The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 2: I am unable to detect a decrease in MCM2 phosphorylation via Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody. | Ensure you are using a validated antibody specific for phosphorylated MCM2 (p-MCM2). Check the antibody datasheet for recommended dilutions and blocking conditions. |
| Timing of protein extraction. | The inhibition of MCM2 phosphorylation can be an early event. Collect cell lysates at earlier time points post-treatment (e.g., 1, 4, 8, 24 hours). |
| Inefficient protein extraction or sample handling. | Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of proteins.[11] Ensure proper sample loading and transfer during the Western blot procedure.[12] |
| Low basal level of p-MCM2. | Some cell lines may have low basal levels of CDC7 activity and therefore low p-MCM2. Ensure your cells are actively proliferating, as CDC7 activity is cell cycle-dependent. |
Problem 3: I am not observing the expected cell cycle arrest.
| Possible Cause | Troubleshooting Step |
| Incorrect timing for analysis. | Cell cycle effects can be transient. Perform a time-course experiment, analyzing the cell cycle at different time points after treatment (e.g., 12, 24, 48 hours). |
| Issues with cell cycle analysis protocol. | Ensure proper cell fixation and permeabilization for uniform staining with a DNA-binding dye like propidium (B1200493) iodide (PI) or DAPI.[13][14] Use flow cytometry software to accurately gate and quantify the cell populations in different phases of the cell cycle.[15] |
| Cell line-specific response. | The specific phase of cell cycle arrest can vary between cell lines. Analyze the entire cell cycle profile for any significant changes. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for p-MCM2
This protocol is a generalized procedure based on standard Western blotting techniques.[11][12][16][17]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-MCM2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total MCM2 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-MCM2.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods.[13][15]
-
Cell Collection and Fixation: Following treatment, harvest the cells (including any floating cells), wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Example of Cell Viability Data
| Cell Line | This compound (µM) | % Viability (48h) |
| Cell Line A | 0 (Vehicle) | 100 |
| 0.1 | 85 | |
| 1 | 52 | |
| 10 | 15 | |
| Cell Line B | 0 (Vehicle) | 100 |
| 0.1 | 98 | |
| 1 | 95 | |
| 10 | 88 |
Table 2: Example of Western Blot Quantification
| Treatment | p-MCM2/Total MCM2 Ratio |
| Vehicle | 1.0 |
| XL413 (1 µM, 4h) | 0.3 |
| XL413 (1 µM, 24h) | 0.1 |
Table 3: Example of Cell Cycle Analysis Data
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle (24h) | 55 | 25 | 20 |
| XL413 (1 µM, 24h) | 30 | 45 | 25 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing XL413 efficacy.
References
- 1. XL-413 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. revvity.com [revvity.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to CDC7 Inhibitors: XL413 Hydrochloride vs. PHA-767491
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Cell Division Cycle 7 (CDC7) kinase inhibitors: XL413 hydrochloride and PHA-767491. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs in cancer research and drug development.
Introduction to CDC7 Kinase
Cell Division Cycle 7 (CDC7) is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication. In partnership with its regulatory subunit Dbf4 (or ASK), it forms the active Dbf4-dependent kinase (DDK) complex. This complex is essential for phosphorylating the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery. This phosphorylation event is a critical step for the unwinding of DNA and the subsequent start of replication. Given that cancer cells exhibit a heightened dependency on robust DNA replication, CDC7 has emerged as a promising therapeutic target. Inhibitors of CDC7 aim to disrupt this process, leading to replication stress and ultimately inducing cell cycle arrest or apoptosis in cancer cells.
Mechanism of Action
Both this compound and PHA-767491 are ATP-competitive inhibitors of CDC7 kinase. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates and halting the initiation of DNA replication.
This compound is a potent and highly selective inhibitor of CDC7. Its primary mechanism is the direct inhibition of CDC7 kinase activity, leading to a reduction in the phosphorylation of MCM2, a key substrate of CDC7. This inhibition of MCM2 phosphorylation disrupts the initiation of DNA replication, causing cell cycle arrest in the S and G2 phases and subsequently inducing apoptosis.
PHA-767491 , in contrast, is a dual inhibitor, targeting both CDC7 and Cyclin-Dependent Kinase 9 (Cdk9). The inhibition of Cdk9, a key regulator of transcription, provides a multi-pronged attack on cancer cells by affecting both DNA replication and transcription. This dual activity can be advantageous in certain therapeutic contexts but also introduces potential off-target effects related to Cdk9 inhibition that need to be considered.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and PHA-767491, providing a direct comparison of their potency and cellular effects.
Table 1: Biochemical Potency (IC50 values)
| Inhibitor | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50) |
| This compound | CDC7 | 3.4 | CK2 (>215 nM), Pim-1 (42 nM), pMCM2 (18 nM) |
| PHA-767491 | CDC7 | 10 | Cdk9 (34 nM) |
Table 2: Cellular Activity (IC50 values for cell proliferation/viability)
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | Colo-205 | 1.1 - 2.69 |
| HCC1954 | 22.9 | |
| MDA-MB-231T | 0.118 | |
| PHA-767491 | Colo-205 | 1.3 |
| HCC1954 | 0.64 | |
| Average (61 cell lines) | 3.17 |
Note: While XL413 demonstrates a lower IC50 in biochemical assays, PHA-767491 often shows greater potency in cellular proliferation assays across a broader range of cell lines. This discrepancy may be attributed to factors such as cell permeability and bioavailability.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and validation of these findings.
Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified CDC7/Dbf4 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at or near the Km for the kinase)
-
Substrate (e.g., recombinant MCM2 protein)
-
Test inhibitors (XL413, PHA-767491) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase buffer.
-
Add serial dilutions of the test inhibitor to the wells of a microplate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution like EDTA).
-
Add the detection reagent to measure either the amount of ADP produced or the amount of ATP remaining.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell lines (e.g., Colo-205, HCC1954)
-
Complete cell culture medium
-
Test inhibitors (XL413, PHA-767491)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the context of CDC7 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
A Head-to-Head Comparison of CDC7 Inhibitors: XL413 Hydrochloride vs. TAK-931
In the landscape of targeted cancer therapy, the inhibition of Cell Division Cycle 7 (CDC7) kinase has emerged as a promising strategy.[1][2] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and is often overexpressed in a variety of cancers, correlating with poor prognosis.[3][4][5] By targeting CDC7, inhibitors can induce replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7] This guide provides a detailed comparison of two prominent CDC7 inhibitors, XL413 hydrochloride and TAK-931 (simurosertib), for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Engine of DNA Replication
Both XL413 and TAK-931 are potent and selective inhibitors of CDC7 kinase.[7][8][9] They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDC7 and preventing the phosphorylation of its key substrate, the minichromosome maintenance (MCM) complex.[6][10] The phosphorylation of the MCM complex by the CDC7-Dbf4 kinase complex (also known as DDK) is an essential step for the initiation of DNA replication during the S phase of the cell cycle.[4][10] By blocking this event, both inhibitors effectively stall DNA replication, leading to replication stress, which can trigger cell cycle arrest and ultimately, apoptosis in cancer cells that are often more reliant on efficient DNA replication.[2][11]
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data for this compound and TAK-931, providing a clear comparison of their biochemical potency and in vivo efficacy.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 | Cellular IC50 (Colo-205 cells) |
| This compound | CDC7 | 3.4 nM[8][9] | 1.1 μM[12] |
| TAK-931 (simurosertib) | CDC7 | <0.3 nM[7][13] | 2.69 µM[12] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Colo-205 (colorectal) | 10, 30, 100 mg/kg, orally | Significant tumor growth inhibition[14] |
| TAK-931 (simurosertib) | COLO205 (colorectal) | 60 mg/kg, bid, 3 days on/4 days off[12] | Marked, dose-dependent antitumor activity[7][15] |
| Pancreatic Cancer PDX | 40 and 60 mg/kg, once daily | 86.1% and 89.9% TGI, respectively[15] | |
| Pancreatic Cancer PDX | 60 mg/kg, bid, 3 days on/4 days off | 96.6% TGI[15] |
Experimental Protocols: Methodologies for Efficacy Assessment
The data presented above is derived from a series of well-established experimental protocols designed to assess the efficacy of kinase inhibitors.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of the compound on the target kinase.
Methodology:
-
The kinase activity is measured using a luciferase-luciferin-coupled chemiluminescence assay.[8]
-
Recombinant CDC7/Dbf4 enzyme is incubated with the substrate (e.g., a synthetic peptide or MCM2 protein) and ATP in a reaction buffer.
-
Varying concentrations of the inhibitor (XL413 or TAK-931) are added to the reaction.
-
The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is quantified by measuring the light output from the luciferase reaction.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cellular Proliferation/Viability Assay
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
Methodology:
-
Cancer cells (e.g., Colo-205) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.[8]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Human cancer cells (e.g., Colo-205) or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.[15]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor (XL413 or TAK-931) is administered orally at specified doses and schedules.[14][15]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated groups to the control group.[15]
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: The CDC7 signaling pathway and the mechanism of action of XL413 and TAK-931.
Caption: A general experimental workflow for the characterization of CDC7 inhibitors.
Concluding Remarks
Both this compound and TAK-931 are potent inhibitors of CDC7 kinase with demonstrated anti-cancer activity in preclinical models. TAK-931 exhibits a lower biochemical IC50, suggesting higher potency at the enzymatic level.[7][13] Preclinical in vivo data for TAK-931 is more extensively reported, showing significant tumor growth inhibition in various models, including patient-derived xenografts.[15] TAK-931 has also progressed into clinical trials, where it has shown an acceptable safety profile and early signs of anti-tumor activity in patients with advanced solid tumors.[16][17] While both compounds are valuable research tools for studying CDC7 biology, TAK-931 appears to have a more advanced preclinical and clinical development profile. Further head-to-head studies would be beneficial for a more definitive comparison of their therapeutic potential.
References
- 1. biospace.com [biospace.com]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Small-molecule Articles | Smolecule [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. First-in-human phase 1 study of TAK-931 for solid tumours - ecancer [ecancer.org]
Comparative Analysis of XL413 Hydrochloride's Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Understanding the selectivity of a kinase inhibitor is paramount in drug discovery to minimize off-target effects and potential toxicities. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual diagrams to illustrate key concepts.
Introduction to XL413 and Kinase Selectivity
This compound is a potent, ATP-competitive small molecule inhibitor of Cdc7 kinase, a critical regulator of DNA replication initiation.[1][2][3] Its effectiveness and safety as a potential therapeutic agent, particularly in oncology, are intrinsically linked to its selectivity—its ability to inhibit the intended target (Cdc7) with significantly greater potency than other kinases in the human kinome. A high degree of selectivity suggests a lower likelihood of engaging unintended cellular targets, which can lead to adverse effects.[1] Studies have shown that XL413 is highly selective for Cdc7 when profiled against large panels of kinases.[1][4][5]
Data Presentation: Inhibitory Activity of XL413
The inhibitory potency of this compound has been quantified against its primary target, Cdc7, and other kinases. The data consistently demonstrates a high degree of selectivity for Cdc7.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdc7 |
| Cdc7 | 3.4 | - |
| PIM1 | 42 | ~12-fold |
| CK2 | 215 | ~63-fold |
| pMCM | 118 | ~35-fold |
| Table 1: Inhibitory potency (IC50) of XL413 against Cdc7 and other selected kinases.[2][6] |
As shown in the table, XL413 is significantly more potent against Cdc7, with IC50 values that are 12- to 63-fold lower than for other representative kinases like PIM1 and CK2.[2][7]
Experimental Protocols
The determination of an inhibitor's IC50 value and its selectivity profile is typically achieved through in vitro kinase assays. A widely used and robust method is the radiometric kinase assay.
Radiometric Kinase Assay Protocol
This method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
Principle: The assay measures the activity of a specific kinase (e.g., Cdc7/Dbf4 complex) by quantifying the phosphorylation of a known substrate.[8] The reaction is performed in the presence of [γ-³²P]ATP and varying concentrations of the inhibitor (XL413). The amount of ³²P transferred to the substrate is measured, and from this, the inhibitor's potency (IC50) is calculated.[1]
Materials:
-
Purified recombinant kinase (e.g., Cdc7/Dbf4 complex)[1]
-
[γ-³²P]ATP (radiolabeled ATP)[1]
-
Unlabeled ATP[1]
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)[1][5]
-
Test compound (XL413) dissolved in a suitable solvent (e.g., DMSO)[1]
-
Phosphocellulose filter paper or similar binding membrane[1]
-
Wash buffer[1]
-
Scintillation fluid and a scintillation counter[1]
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Varying concentrations of XL413 (or a vehicle control like DMSO) are added to the reaction wells.
-
Initiation: The kinase reaction is initiated by the addition of a mix of [γ-³²P]ATP and unlabeled ATP.[5]
-
Incubation: The reaction is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[5]
-
Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper which binds the substrate.[1]
-
Washing: The filter paper is washed to remove any unbound radiolabeled ATP.[1]
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is measured using a scintillation counter. The counts per minute (CPM) are directly proportional to kinase activity.[1]
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined from the resulting dose-response curve.[1]
Mandatory Visualizations
The following diagrams illustrate the relevant biological pathway, the experimental workflow for determining kinase selectivity, and the logical relationship of XL413's selectivity profile.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Workflow of an in vitro radiometric kinase inhibition assay.
Caption: Selectivity profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XL-413 - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Cancer Therapy: A Comparative Analysis of CDC7 Inhibitors
New York, NY – December 15, 2025 – In the relentless pursuit of novel cancer therapeutics, Cell Division Cycle 7 (CDC7) kinase has emerged as a pivotal target. Its critical role in initiating DNA replication makes it a focal point for researchers aiming to halt the uncontrolled proliferation of cancer cells. This guide offers a comprehensive comparative analysis of key CDC7 inhibitors in cancer research, providing researchers, scientists, and drug development professionals with a consolidated resource of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological processes.
The Mechanism of Action: Targeting the Engine of DNA Replication
CDC7 is a serine-threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms an active complex essential for the transition from the G1 to the S phase of the cell cycle.[1][2] This complex phosphorylates the minichromosome maintenance (MCM) complex, a critical step that licenses the origins of DNA replication to fire.[1] By inhibiting CDC7, small molecule inhibitors prevent the phosphorylation of the MCM complex, thereby stalling DNA replication, inducing cell cycle arrest, and ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][3] This targeted approach is particularly promising as cancer cells often exhibit a heightened dependency on the machinery of DNA replication.[4]
Comparative Performance of Leading CDC7 Inhibitors
The landscape of CDC7 inhibitors is marked by a range of compounds with varying potency, selectivity, and clinical progress. The following tables provide a quantitative summary of key preclinical and clinical data for prominent CDC7 inhibitors.
Table 1: In Vitro Potency and Selectivity of CDC7 Inhibitors
| Inhibitor | CDC7 IC50 (nM) | Key Off-Target(s) (IC50, nM) | Selectivity Profile |
| PHA-767491 | 10[2] | Cdk9 (34)[2] | Dual inhibitor of CDC7 and Cdk9.[5] |
| TAK-931 (Simurosertib) | <0.3[6] | CDK2 (6300)[6] | Highly selective for CDC7, with over 120-fold selectivity against a panel of 317 kinases.[6] |
| XL413 (BMS-863233) | 3.4[7][8] | CK2 (212), Pim-1 (42)[7] | Selective, with some off-target activity. |
| SGR-2921 | ~0.01 (binding potency)[9] | Not extensively reported | Potent and selective.[10] |
Table 2: Cellular Activity of CDC7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | GI50/IC50 (µM) | Cancer Type |
| PHA-767491 | U87-MG, U251-MG | ~2.5[5] | Glioblastoma |
| HCC1954 | 0.64[11] | Breast Cancer | |
| Colo-205 | 1.3[11] | Colorectal Cancer | |
| TAK-931 (Simurosertib) | COLO205 | 0.085[6] | Colorectal Cancer |
| RKO | 0.818[6] | Colorectal Cancer | |
| Median of 246 cell lines | 0.4074[6] | Various | |
| XL413 (BMS-863233) | Colo-205 | 1.1[11] | Colorectal Cancer |
| H69-AR | 416.8[12] | Small-Cell Lung Cancer (Chemo-resistant) | |
| H446-DDP | 681.3[12] | Small-Cell Lung Cancer (Chemo-resistant) |
Table 3: Clinical Trial Overview of CDC7 Inhibitors
| Inhibitor | Highest Clinical Phase | Status | Key Findings/Indications |
| TAK-931 (Simurosertib) | Phase II[13] | Ongoing[13] | Advanced non-hematologic neoplasms.[13] Tolerable with a manageable safety profile in Phase I for advanced solid tumors.[14][15] |
| LY3143921 | Phase I[4] | Completed | Well-tolerated but showed no significant monotherapy clinical activity in advanced solid tumors.[16][17] |
| XL413 (BMS-863233) | Phase I/II[8] | Terminated[13][18] | Advanced solid and refractory hematologic cancers.[8] Terminated due to issues with drug metabolism and lack of efficacy.[18] |
| SGR-2921 | Phase I[3] | Discontinued[19] | Relapsed/refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS).[3] Program halted due to two treatment-related patient deaths.[8][19] |
Visualizing the Science: Pathways and Protocols
To further elucidate the mechanisms and methodologies central to CDC7 inhibitor research, the following diagrams are provided.
Detailed Experimental Protocols
A rigorous and standardized experimental approach is crucial for the comparative evaluation of CDC7 inhibitors. Below are detailed methodologies for key assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified CDC7/Dbf4 kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant purified CDC7/Dbf4 enzyme, a suitable substrate (e.g., MCM2 peptide), ATP, and the test inhibitor at various concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Kinase Reaction: Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CDC7 inhibitor for a specified duration (e.g., 72 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Western Blot for MCM2 Phosphorylation
Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation of the CDC7 substrate, MCM2, in cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the inhibitor at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated MCM2 (p-MCM2). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody. A loading control antibody (e.g., total MCM2 or GAPDH) should be used on the same membrane to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-MCM2 normalized to the loading control.
Conclusion
The selective inhibition of CDC7 kinase represents a promising therapeutic strategy in oncology. While several inhibitors have demonstrated potent preclinical activity, the translation to clinical success has been challenging, as evidenced by the discontinuation of XL413 and SGR-2921. The ongoing clinical development of TAK-931 (Simurosertib) and the insights gained from the trials of other inhibitors will be crucial in defining the therapeutic window and identifying patient populations most likely to benefit from this targeted approach. This guide provides a foundational resource for researchers to navigate this complex and evolving field, fostering a deeper understanding of the comparative strengths and weaknesses of different CDC7 inhibitors and informing the design of future cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. selleckchem.com [selleckchem.com]
- 9. schrodinger.com [schrodinger.com]
- 10. s203.q4cdn.com [s203.q4cdn.com]
- 11. benchchem.com [benchchem.com]
- 12. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 14. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Enhancing Precision Gene Editing: A Comparative Guide to XL413 Hydrochloride and Other Strategies for Increasing Homology-Directed Repair
For researchers, scientists, and drug development professionals, achieving high efficiency in homology-directed repair (HDR) is a critical goal in the field of genome editing. Precise insertion, deletion, or modification of genetic material relies on the cell's HDR pathway, which is often outcompeted by the more error-prone non-homologous end joining (NHEJ) pathway. This guide provides a comprehensive comparison of XL413 hydrochloride, a selective Cdc7 kinase inhibitor, with other established methods for enhancing HDR efficiency. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed selection of the most suitable strategy for your research needs.
Mechanism of Action: Shifting the Balance Towards Precision
The choice between the HDR and NHEJ pathways for repairing DNA double-strand breaks (DSBs) is intricately linked to the cell cycle. HDR is predominantly active during the S and G2 phases, where a sister chromatid is available as a template for high-fidelity repair. Conversely, NHEJ is active throughout the cell cycle and often introduces insertions or deletions (indels) at the repair site.
Strategies to enhance HDR, therefore, primarily focus on two main approaches: 1) increasing the proportion of cells in the S/G2 phase and 2) inhibiting key players in the NHEJ pathway.
This compound falls into the first category. It is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a crucial regulator of DNA replication initiation.[1][2][3] By inhibiting Cdc7, XL413 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, leading to a stall in S-phase progression.[2][4] This cell cycle arrest effectively increases the window of opportunity for HDR to occur.[4][5]
Quantitative Comparison of HDR Enhancement Methods
The following table summarizes the performance of this compound in comparison to other small molecules and methods known to increase HDR efficiency. The data is compiled from various studies and highlights the fold-increase in HDR observed in different cell lines.
| Method/Compound | Mechanism of Action | Cell Type(s) | Fold Increase in HDR | Effective Concentration | Reference(s) |
| This compound | Cdc7 inhibitor; arrests cells in S/G2 phase | K562, Primary T cells, iPSCs | 1.4 - 3.5 | 10-33 µM | [3][4][5] |
| NU7441 | DNA-PKcs inhibitor; inhibits NHEJ | HEK293T, K562, iPSCs | 1.6 - 10 | 1-2 µM | [6][7][8] |
| SCR7 | DNA Ligase IV inhibitor; inhibits NHEJ | HEK293T, MelJuSo, iPSCs | 1.4 - 19 | 1 µM | [5][9][10] |
| RS-1 | RAD51 agonist; enhances HDR | HEK293A, U2OS, Bovine Zygotes | 3 - 6 | 7.5-15 µM | [11][12][13] |
| L755507 | β3-adrenergic receptor agonist; enhances HDR | Mouse ESCs, HUVEC | 2 - 9 | 5 µM | [7][14] |
| Brefeldin A | Inhibitor of intracellular protein transport; enhances HDR | Mouse ESCs | ~2 | 0.1 µM | [11][14] |
| Nocodazole | Microtubule polymerization inhibitor; synchronizes cells in G2/M | HEK293T, iPSCs | 2.8 - 6 | 100-200 ng/mL | [15][16] |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for enhancing HDR using this compound and for quantifying the resulting editing efficiency.
Protocol 1: HDR Enhancement using this compound
Objective: To increase the efficiency of HDR-mediated gene editing by inducing S-phase arrest using this compound.
Materials:
-
Mammalian cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CRISPR/Cas9 components (e.g., RNP complex or expression plasmids)
-
Donor DNA template (ssODN or plasmid)
-
Transfection reagent or electroporation system
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of transfection.
-
Transfection: Transfect the cells with the CRISPR/Cas9 components and the donor DNA template according to your optimized protocol.
-
XL413 Treatment: Immediately following transfection, add this compound to the cell culture medium to a final concentration of 10-33 µM. The optimal concentration should be determined empirically for your specific cell line.
-
Incubation: Incubate the cells for 24-48 hours. The duration of treatment may need to be optimized to balance HDR enhancement with potential cytotoxicity.
-
Medium Change: After the incubation period, remove the medium containing XL413 and replace it with fresh, complete culture medium.
-
Cell Culture and Analysis: Continue to culture the cells for an additional 24-48 hours to allow for the expression of the edited gene product. Harvest the cells for analysis of HDR efficiency.
Protocol 2: Quantification of HDR Efficiency using a GFP to BFP Conversion Assay
Objective: To quantify the percentage of cells that have undergone successful HDR-mediated gene editing using a fluorescent reporter system.
Materials:
-
Cells stably expressing a mutated eGFP (e.g., containing a premature stop codon) that can be corrected to blue fluorescent protein (BFP) via HDR.
-
CRISPR/Cas9 components targeting the mutation in the eGFP gene.
-
ssODN donor template containing the sequence to correct the mutation to BFP.
-
Flow cytometer.
Procedure:
-
Transfection: Transfect the reporter cell line with the CRISPR/Cas9 components and the BFP donor template. Include a negative control (without donor template) and a positive control (expressing BFP).
-
Incubation: Culture the cells for 48-72 hours to allow for gene editing and expression of the fluorescent proteins.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Flow Cytometry Analysis: a. Use untransfected cells to set the gates for GFP and BFP fluorescence. b. Analyze the transfected samples to determine the percentage of GFP-positive (unedited), BFP-positive (HDR-edited), and non-fluorescent (NHEJ-edited, due to indels causing frameshifts) cells.
-
Calculation of HDR Efficiency: The HDR efficiency is calculated as the percentage of BFP-positive cells in the total population.
Conclusion
The selection of an appropriate method to enhance HDR efficiency is a critical decision in any genome editing experiment. This compound offers a compelling strategy by manipulating the cell cycle to favor the precise HDR pathway. Its efficacy, with a 1.4 to 3.5-fold increase in HDR, is comparable to several other small molecule inhibitors and cell synchronization methods. This guide provides the necessary data, protocols, and conceptual framework to help researchers and drug developers choose the most effective approach for their specific application, ultimately advancing the potential of precision genome engineering.
References
- 1. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increasing HDR by timed inhibition of CDC7, published in Nature Communications | Corn Lab [cornlab.com]
- 5. Synergistic gene editing in human iPS cells via cell cycle and DNA repair modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 12. Effects of RAD51-stimulatory compound 1 (RS-1) and its vehicle, DMSO, on pig embryo culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Validating XL413 Hydrochloride Activity via MCM2 Phosphorylation
For researchers in oncology and drug development, accurately assessing the efficacy of kinase inhibitors is paramount. XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, represents a promising therapeutic agent by targeting the crucial process of DNA replication initiation. A direct and reliable method to validate its cellular activity is to measure the phosphorylation status of Minichromosome Maintenance Complex Component 2 (MCM2), a key downstream substrate of CDC7. This guide provides a comparative overview of XL413, detailed experimental protocols for assessing MCM2 phosphorylation, and the necessary visualizations to understand the underlying mechanisms and workflows.
Mechanism of Action: XL413 and the CDC7-MCM2 Pathway
Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that, upon binding to its regulatory subunit Dbf4, becomes active and plays an indispensable role in initiating DNA replication.[1][2] One of its critical functions is the phosphorylation of the MCM2-7 helicase complex, which is loaded onto DNA replication origins during the G1 phase of the cell cycle.[1][3] The phosphorylation of the MCM2 subunit, in particular, is a pivotal event that triggers the recruitment of other replication factors, leading to the unwinding of DNA and the start of S phase.[3][4]
This compound (also known as BMS-863233) is an ATP-competitive inhibitor of CDC7 kinase.[5][6] By binding to the ATP pocket of CDC7, XL413 effectively blocks its kinase activity, thereby preventing the phosphorylation of MCM2.[6][7] This inhibition of MCM2 phosphorylation stalls the initiation of DNA replication, leading to S-phase arrest and, ultimately, apoptosis in cancer cells that are highly dependent on rapid proliferation.[8] Therefore, quantifying the reduction in phosphorylated MCM2 (p-MCM2) serves as a direct pharmacodynamic biomarker for XL413's target engagement and cellular efficacy.[7][9]
Comparative Analysis of CDC7 Inhibitors
XL413 is one of several small molecule inhibitors developed to target CDC7. Its potency and selectivity are key attributes that distinguish it from other compounds. A comparison with other well-characterized CDC7 inhibitors provides context for its utility in research.
| Inhibitor | Alias | Type | CDC7 IC₅₀ | Cellular Effect on p-MCM2 | Reference |
| XL413 | BMS-863233 | ATP-competitive | 3.4 nM | Potent inhibition in sensitive cell lines (e.g., Colo-205).[8][10][11] | [1][5] |
| PHA-767491 | N/A | ATP-competitive | 10 nM | Strong inhibition of MCM2 phosphorylation. Also a dual CDC7/CDK9 inhibitor.[2][11] | [2][7] |
| Simurosertib | TAK-931 | ATP-competitive | <1 nM | Highly selective inhibitor, reduces p-MCM2 in clinical studies.[1][12] | [1][12] |
| Dequalinium chloride | N/A | Non-ATP-competitive | Not reported | Inhibits CDC7 kinase activity and S-phase progression. | [13] |
IC₅₀ (Half-maximal inhibitory concentration) values reflect the potency of the inhibitor in biochemical assays.
Experimental Validation: Assessing MCM2 Phosphorylation
The most common and robust method for measuring changes in MCM2 phosphorylation is Western blotting. This technique allows for the semi-quantitative analysis of p-MCM2 levels relative to the total MCM2 protein, providing a clear readout of inhibitor activity.
Detailed Experimental Protocols
1. Western Blotting for Phospho-MCM2 (p-MCM2) Analysis
This protocol provides a framework for detecting p-MCM2 in cell lysates following treatment with XL413. Optimization may be required for specific cell lines and antibodies.
A. Cell Culture and Treatment:
-
Seed cancer cells (e.g., Colo-205) in 6-well plates to achieve 70-80% confluency at the time of treatment.[4]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Treat cells with varying concentrations of XL413 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).[14]
B. Lysate Preparation:
-
After treatment, place plates on ice and aspirate the media.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[15]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9][14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[4][14]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[9]
C. SDS-PAGE and Immunoblotting:
-
Normalize protein samples to 20-30 µg per lane with lysis buffer and 4x Laemmli sample buffer.[14][15]
-
Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to minimize non-specific binding.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., anti-p-MCM2 Ser40/41) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9][14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
D. Detection and Analysis:
-
Perform chemiluminescent detection using an ECL substrate and capture the signal with a digital imaging system.[4]
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total MCM2 and a loading control protein (e.g., GAPDH or β-Actin).[14]
-
Quantify band intensities using densitometry software. Normalize the p-MCM2 signal to the total MCM2 signal to determine the relative change in phosphorylation.
2. Immunofluorescence for p-MCM2 Visualization (Alternative Method)
Immunofluorescence (IF) can be used to visualize the subcellular localization and levels of p-MCM2 within intact cells, providing complementary data to Western blotting.
A. Cell Preparation and Treatment:
-
Grow cells on glass coverslips in a multi-well plate to 60-70% confluency.
-
Treat with XL413 as described in the Western blot protocol.
B. Fixation and Permeabilization:
-
After treatment, wash cells with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.[16]
C. Staining and Imaging:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[16]
-
Incubate with the primary antibody against p-MCM2 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[16]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature, protected from light.[16]
-
(Optional) Counterstain nuclei with DAPI for 10 minutes.[16]
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. The fluorescence intensity in the nucleus can be quantified to assess the reduction in p-MCM2 levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 13. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Unveiling the Kinase Selectivity of XL413 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of XL413 hydrochloride, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. By examining its cross-reactivity with other kinase families, this document aims to equip researchers with the critical data and methodologies necessary to interpret experimental outcomes and guide future drug development efforts.
Executive Summary
This compound is a highly selective, ATP-competitive inhibitor of Cdc7 kinase, a key regulator of DNA replication initiation.[1] While demonstrating potent inhibition of its primary target, understanding its interactions with other kinases is crucial for predicting potential off-target effects and therapeutic windows. This guide summarizes the inhibitory activity of this compound against its primary target and known off-target kinases, provides detailed experimental protocols for assessing kinase selectivity, and visualizes the relevant signaling pathways to contextualize the biological implications of its cross-reactivity.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory potency of this compound against Cdc7 and other selected kinases. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdc7 | Kinase Family |
| Cdc7 | 3.4 | - | Serine/Threonine Kinase |
| PIM1 | 42 | ~12-fold | Serine/Threonine Kinase |
| CK2 | 215 | ~63-fold | Serine/Threonine Kinase |
| pMCM2 | >100 (EC50 = 118 nM) | >30-fold | Not a kinase |
Data compiled from multiple sources.[1][2][3] It is noteworthy that XL413 has been profiled against a broader panel of 100 kinases and has demonstrated high selectivity for Cdc7.[4][5]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of Cdc7 and the off-target kinases PIM1 and CK2, providing a visual representation of their biological roles.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: PIM1 signaling pathway in cell survival and proliferation.
Caption: CK2's role in regulating multiple pro-survival signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for determining the kinase selectivity profile of a compound like this compound.
Caption: Workflow for in vitro kinase selectivity profiling.
Experimental Protocols
In Vitro Radiometric Kinase Inhibition Assay
This protocol is a standard method for determining the in vitro potency of a kinase inhibitor.
1. Materials:
-
Purified recombinant kinases (e.g., Cdc7/Dbf4, PIM1, CK2)
-
Specific peptide or protein substrate for each kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
In a 96-well plate, add the diluted inhibitor or control.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 150 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Kinase Selectivity Assay (Phosphorylation Assay)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
1. Materials:
-
Cancer cell line expressing the target kinase (e.g., Colo-205 for Cdc7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: total protein-specific and phospho-specific for the substrate (e.g., total MCM2 and phospho-MCM2)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Western blot or ELISA reagents
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target substrate using Western blotting or ELISA.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Quantify the signal for both the total and phosphorylated protein.
3. Data Analysis:
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration compared to the DMSO control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of Cdc7 kinase. While it exhibits some cross-reactivity with other kinases such as PIM1 and CK2, the selectivity margin is significant. The provided data and protocols offer a framework for researchers to further investigate the selectivity of XL413 and other kinase inhibitors, enabling a more comprehensive understanding of their therapeutic potential and possible off-target liabilities. The visualization of the relevant signaling pathways underscores the importance of high selectivity to minimize unintended biological consequences.
References
- 1. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
Safety Operating Guide
Navigating the Safe Disposal of XL413 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of XL413 hydrochloride, a potent and selective Cdc7 inhibitor. Given the conflicting safety information from various suppliers, a cautious approach, treating the compound as hazardous, is strongly recommended.
Hazard Assessment and Safety Data
This compound has conflicting classifications regarding its hazards. While some suppliers do not classify it as a hazardous substance under the Globally Harmonized System (GHS), others indicate acute oral toxicity. Therefore, it is imperative to handle this compound with care and adhere to the most stringent safety precautions outlined in available Safety Data Sheets (SDS).
| Hazard Classification (Sigma-Aldrich) | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | P264, P270, P301 + P310, P405, P501 |
Note: Always refer to the specific SDS provided by the manufacturer of your product for the most accurate and up-to-date information.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder, and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, bench paper) in a designated, clearly labeled hazardous waste container.[1]
-
The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[2]
-
-
Liquid Waste:
-
Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 3: Labeling of Hazardous Waste
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.[5]
-
All waste containers must be labeled with a "Hazardous Waste" tag.[5]
-
The label must include:
Step 4: Storage of Hazardous Waste
Proper storage of chemical waste within the laboratory is critical to prevent accidents and ensure compliance.
-
Store hazardous waste containers in a designated, well-ventilated "Satellite Accumulation Area" that is near the point of generation and under the control of laboratory personnel.[3][4]
-
Ensure secondary containment is used to capture any potential leaks or spills.[1] The secondary container should be able to hold 110% of the volume of the primary container.[1]
-
Keep waste containers securely closed except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[6]
Step 5: Disposal of Empty Containers
Empty containers that held this compound must be handled properly to ensure they are free of hazardous residue.
-
Triple Rinsing:
-
Because of the acute toxicity concern, containers that held this compound should be triple-rinsed with a suitable solvent that can dissolve the compound.[2] Water is a potential solvent as this compound has some solubility in it.[7]
-
The first rinseate is considered hazardous waste and must be collected and disposed of with the liquid chemical waste.[8] Subsequent rinses may also need to be collected depending on local regulations.
-
-
Defacing Labels:
-
After triple rinsing and allowing the container to dry, completely deface or remove the original product label.[6]
-
-
Final Disposal:
-
Once thoroughly decontaminated, the container may be disposed of as regular laboratory glass or plastic waste, or recycled, in accordance with your institution's policies.[6]
-
Step 6: Arranging for Waste Pickup
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Contact your EHS office to schedule a pickup for your properly labeled and stored hazardous waste.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[5][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. XL413 = 98 HPLC 1169562-71-3 [sigmaaldrich.com]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling XL413 hydrochloride
Essential Safety and Handling Guide for XL413 Hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this potent and selective Cdc7 inhibitor.
Hazard Assessment and Key Data
This compound is a crystalline solid used in laboratory research.[1] While some Safety Data Sheets (SDS) classify the substance as not hazardous under the Globally Harmonized System (GHS)[2][3], others assign it an "Acute Toxicity, Oral, Category 3" with a "Danger" signal word. Given the conflicting information and the potent biological activity of the compound, it is imperative to handle it with care, treating it as a potentially hazardous substance.[1]
The following table summarizes key quantitative data for this compound.
| Property | Data | Source(s) |
| Chemical Name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride | |
| Alternative Names | BMS 863233 | |
| Molecular Formula | C₁₄H₁₂ClN₃O₂ • HCl | [2] |
| Molecular Weight | 326.18 g/mol | |
| Appearance | Crystalline solid, white to beige powder | [1][2] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [5] |
| Solubility | Water: ~10 mg/mL in PBS (pH 7.2)[1], 6.52 mg/mL, 5 mg/mL DMSO: ~0.2 mg/mL[1] | [1] |
| Biological Activity | Potent and selective Cdc7 inhibitor (IC₅₀ = 3.4 nM) | [4][5] |
| Occupational Exposure Limits | No limits established. | [2][3][6] |
Operational Plan: Safe Handling and Disposal
Adherence to good industrial hygiene and safety practices is essential.[2] The following step-by-step protocols provide guidance for handling this compound from receipt to disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are the first line of defense against exposure.
-
Ventilation : Always handle this compound powder in a well-ventilated area.[2] A chemical fume hood is recommended for weighing and preparing stock solutions to minimize inhalation risk.[7]
-
Eye Protection : Wear safety glasses with side shields or goggles. Eyewash stations should be readily accessible.[2][7]
-
Skin and Body Protection : A standard laboratory coat should be worn.[7] While some sources state no special equipment is required[2], it is prudent to use gowns tested for resistance to chemical permeation, especially when handling solutions.[8]
-
Hand Protection : Wear impermeable chemical-resistant gloves (e.g., nitrile).[3][7] Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection : Not typically required under normal use conditions with adequate ventilation.[2] If there is a risk of aerosolization or if exposure limits are exceeded, respiratory protection may be necessary.[2][6]
Step-by-Step Handling Protocol
a. Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the container tightly sealed at -20°C in a desiccated environment.
-
Log the compound in your chemical inventory.
b. Preparing Stock Solutions:
-
Bring the container to room temperature in a desiccator before opening to prevent condensation.
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
To prepare an aqueous solution, directly dissolve the crystalline solid in the desired buffer (e.g., PBS, pH 7.2).[1] Aqueous solutions should not be stored for more than one day.[1]
-
To prepare a DMSO stock solution, dissolve the solid in DMSO, purging the vial with an inert gas.[1]
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, solvent, and date of preparation.
c. Use in Experiments:
-
When performing experiments, ensure any dilutions into aqueous buffers or media result in an insignificant final concentration of the organic solvent (if used), as solvents can have physiological effects.[1]
-
Handle all solutions containing this compound with the same PPE as for the solid.
Emergency Procedures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[2]
-
Skin Contact : Wash the affected area thoroughly with soap and water.[2] Remove contaminated clothing.[7]
-
Inhalation : Move the person to fresh air. If symptoms persist, consult a physician.[2][3]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward.[2] Seek immediate medical attention.[7]
-
Spill : Ensure adequate ventilation.[2] For a small spill of the solid, carefully pick it up mechanically and transfer it to a properly labeled container for disposal.[3][6] Avoid generating dust. For liquid spills, absorb with an inert material and place in a suitable container for disposal.[7] Clean the contaminated area thoroughly.[2]
Disposal Plan
All waste materials, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves), must be disposed of as chemical waste.
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Dispose of waste in accordance with all local, state, and federal environmental regulations.[2]
-
Do not reuse empty containers.[2]
Visual Workflow: Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
